p-Toluenesulfonyl azide
Description
Historical Context and Evolution of its Synthetic Utility
The journey of p-toluenesulfonyl azide (B81097) in synthetic chemistry began with early explorations into diazo transfer reactions. One of the pioneering works describing the concept of diazo transfer was published in 1910. d-nb.infothieme-connect.com This reaction involves the transfer of a diazo group (=N₂) from a donor, such as p-toluenesulfonyl azide, to an active methylene (B1212753) compound, forming a new diazo compound and p-toluenesulfonamide (B41071) as a byproduct. wikipedia.org This process, often referred to as the Regitz diazo transfer, has become a fundamental method for the synthesis of diazo compounds. wikipedia.org
Initially, the focus was on the reaction of this compound with anionic nucleophiles possessing a labile α-hydrogen, which leads to the formation of diazo compounds. caltech.edu Over the years, the scope of its utility has expanded significantly. Researchers discovered its application in the synthesis of azides from primary amines, a reaction that has proven valuable for introducing azide functionality into aliphatic and aromatic systems. acs.org
The evolution of its use also saw its emergence as a key reactant in cycloaddition reactions. d-nb.infothieme-connect.com Specifically, its role in [3+2] cycloaddition reactions with alkynes to form substituted triazoles has been extensively studied and applied. d-nb.infothieme-connect.com This area of research gained further momentum with the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the regioselective synthesis of N-sulfonyl-1,2,3-triazoles. thieme-connect.com
Significance in Modern Organic Synthesis
In contemporary organic synthesis, this compound continues to be a reagent of paramount importance, with its applications diversifying into several cutting-edge areas of research.
Diazo Transfer Reactions: The Regitz diazo transfer remains a cornerstone application. guidechem.com It is a reliable method for synthesizing α-diazocarbonyl compounds, which are themselves valuable intermediates for a plethora of transformations, including the synthesis of functionalized furans. d-nb.infothieme-connect.com Modern protocols have been developed to enhance the efficiency and scope of this reaction. acs.org
Cycloaddition Reactions and Heterocycle Synthesis: this compound is a key building block in the synthesis of nitrogen-containing heterocycles. guidechem.com Its participation in [3+2] cycloaddition reactions with alkynes is a widely used strategy for constructing 1,2,3-triazole rings. thieme-connect.comscientificlabs.com These reactions can be catalyzed by copper, leading to high yields and regioselectivity. thieme-connect.comsigmaaldrich.com Furthermore, it is used in the synthesis of other heterocyclic systems such as N-sulfonyl amidines through reactions with thioamides and aziridines from alkenes. d-nb.infobeilstein-journals.org It also participates in domino reactions, for instance, a Michael-[3+2] cycloaddition sequence to produce multifunctional 1,5-disubstituted tetrazoles. wisdomlib.org
Table 1: Examples of Heterocycles Synthesized Using this compound
| Heterocycle Class | Reactants | Catalyst/Conditions | Yield Range |
| N-Sulfonyl-1,2,3-triazoles | Alkynes | Copper(I) iodide, 2,6-lutidine | 57–95% thieme-connect.com |
| Aziridines | Styrene derivatives | - | 20–89% d-nb.infothieme-connect.com |
| 3,4-Fused Pyrroles | α-diazo-N-tosyl-imines | Rhodium catalyst | 47–92% d-nb.infothieme-connect.com |
| Pentasubstituted Pyridines | - | Copper catalyst | 69–85% d-nb.info |
| N-Sulfonyl Amidines | Alkynes, Amines | Copper catalyst | - scientificlabs.combeilstein-journals.org |
| 1,5-Disubstituted Tetrazoles | Acetylated Baylis-Hillman adducts, Sodium azide | Ethanol (B145695), reflux | up to 91% wisdomlib.org |
C-H Functionalization: A more recent and highly significant application of this compound is in the field of C-H bond functionalization. thieme-connect.com This powerful strategy allows for the direct conversion of C-H bonds into C-N bonds, offering a more atom- and step-economical approach to synthesis. nih.govresearchgate.net For example, iridium-catalyzed amidation of C-H bonds in α-aryl or α,β-unsaturated carbonyl compounds utilizes this compound for the insertion of an amide group. d-nb.infothieme-connect.com Similarly, cobalt-catalyzed selective amidation of the C-2 position of an indole (B1671886) nucleus employs this reagent for the insertion of a N-tosyl group. d-nb.infothieme-connect.com
Table 2: C-H Functionalization Reactions Involving this compound
| Substrate Type | Catalyst System | Product Type | Yield Range |
| α-Aryl or α,β-Unsaturated Carbonyls | Iridium | C-H Amidation Products | 51–99% d-nb.infothieme-connect.com |
| Indole Nucleus | Cobalt | C-2 Amidated Indoles | 85–92% d-nb.infothieme-connect.com |
| Unsymmetrical Disubstituted Alkenes | Iridium | Allylic C-H Amination Products | - chemrxiv.org |
The continuous development of new reactions and methodologies involving this compound underscores its enduring importance in academic and industrial research, enabling the synthesis of complex molecules and novel chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
N-diazo-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLIRBZKZSDGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061333 | |
| Record name | p-Toluenesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941-55-9 | |
| Record name | Tosyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tosyl azide | |
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| Record name | Benzenesulfonyl azide, 4-methyl- | |
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| Record name | p-Toluenesulfonyl azide | |
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| Record name | Tosyl azide | |
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| Record name | P-TOLUENESULFONYL AZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F7BLE97S | |
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Synthetic Methodologies for P Toluenesulfonyl Azide
Classic Preparative Methods
Reaction of p-Toluenesulfonyl Chloride with Sodium Azide (B81097)
The most common and straightforward method for synthesizing p-toluenesulfonyl azide (TsN₃) involves the reaction of p-toluenesulfonyl chloride (TsCl) with sodium azide (NaN₃). thieme-connect.comresearchgate.net This nucleophilic substitution reaction is widely adopted due to its simplicity and generally good yields.
The general procedure involves dissolving p-toluenesulfonyl chloride in a suitable solvent and then adding a solution of sodium azide. prepchem.comorgsyn.org The reaction mixture is typically stirred at or below room temperature for a period of time to ensure complete reaction. orgsyn.orgrsc.org Following the reaction, the this compound is isolated through extraction and can be purified if necessary. rsc.org Yields for this method are often high, with reports of 81–86% and even up to 98% under optimized conditions. orgsyn.orgrsc.org
Table 1: Reaction Parameters for the Synthesis of this compound from p-Toluenesulfonyl Chloride and Sodium Azide
| Reactant 1 | Reactant 2 | Solvent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Sodium azide | Water/Ethanol (B145695) | Room Temperature | 2.5 | 81-86 | orgsyn.org |
| p-Toluenesulfonyl chloride | Sodium azide | Acetone (B3395972)/Water | 0 to Room Temperature | 2 | 98 | rsc.org |
| p-Toluenesulfonyl chloride | Sodium azide | Water/Ethanol | Not Specified | 1 | Not Specified | prepchem.com |
The choice of solvent plays a critical role in the synthesis of this compound, primarily influencing the formation of byproducts. When the reaction is carried out in ethanol, a notable byproduct, ethyl p-toluenesulfonate, can be formed in significant amounts, ranging from 7-20%. researchgate.net This occurs due to the competing reaction of the ethanol solvent with p-toluenesulfonyl chloride.
To mitigate the formation of this ester byproduct, alternative solvent systems have been investigated. A mixture of acetone and water has been shown to be an effective alternative, avoiding the formation of the unwanted ethyl ester and leading to a purer product. thieme-connect.comresearchgate.net The use of aqueous acetone allows for the reaction to proceed cleanly, providing this compound in high purity. researchgate.net Dichloromethane (B109758) has also been utilized as a solvent in a biphasic system with water, which can be beneficial in continuous flow processes and minimizes the risk of forming other hazardous byproducts like diazidomethane. nih.gov
The purity of the synthesized this compound is crucial for its subsequent use in chemical reactions. Several analytical techniques are employed to assess its purity. Thin-layer chromatography (TLC) is a common method to get a quick indication of the product's purity. researchgate.net
For a more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized. HPLC can reveal the presence of trace impurities that may not be visible on a TLC plate, with purity levels often reported as ≥ 99% by HPLC. chemimpex.com ¹H NMR spectroscopy is another powerful tool for purity assessment, where the presence of characteristic signals for this compound and the absence of signals from starting materials or byproducts confirm the purity. researchgate.netrsc.org For instance, the ¹H NMR spectrum of pure this compound in CDCl₃ shows a singlet for the methyl protons around 2.47-2.49 ppm and two doublets for the aromatic protons at approximately 7.40-7.41 ppm and 7.84-7.85 ppm. researchgate.netrsc.org Infrared (IR) spectroscopy is also used to identify the characteristic azide (N₃) stretching vibration, which appears as a strong band around 2128-2130 cm⁻¹. researchgate.netrsc.org
Solvent Effects on Byproduct Formation
Oxidation of p-Toluenesulfonylhydrazide
An alternative route to this compound involves the oxidation of p-toluenesulfonylhydrazide. This method provides a different synthetic pathway, which can be advantageous under certain conditions or when starting from the hydrazide derivative.
Iron(III) Nitrate (B79036)–K10 Montmorillonite (B579905) Clay Mediated Oxidation
One specific method for the oxidation of p-toluenesulfonylhydrazide utilizes iron(III) nitrate supported on K10 montmorillonite clay. researchgate.netresearchgate.net This heterogeneous catalyst system offers advantages such as ease of handling and separation from the reaction mixture. scirp.org The reaction proceeds efficiently, providing this compound in a reported yield of 83%. researchgate.netresearchgate.net Montmorillonite clays (B1170129) are known to be effective, environmentally friendly catalysts in various organic transformations. scirp.orgjocpr.com
Nitrogen Dioxide in CCl₄ Oxidation
Another reported method for the oxidation of p-toluenesulfonylhydrazide to this compound involves the use of nitrogen dioxide in carbon tetrachloride (CCl₄). researchgate.netresearchgate.net This method has been reported to provide a high yield of 95%. researchgate.netresearchgate.net
Table 2: Comparison of Oxidation Methods for p-Toluenesulfonylhydrazide
| Oxidizing Agent | Support/Solvent | Yield (%) | Reference |
| Iron(III) Nitrate | K10 Montmorillonite Clay | 83 | researchgate.netresearchgate.net |
| Nitrogen Dioxide | Carbon Tetrachloride (CCl₄) | 95 | researchgate.netresearchgate.net |
Nitrosonium Tetrafluoroborate (B81430) Mediated Oxidation
The synthesis of this compound can be achieved through the oxidation of p-toluenesulfonylhydrazide. One effective method employs nitrosonium tetrafluoroborate (NOBF₄) as the oxidizing agent. researchgate.netwikipedia.org This inorganic compound serves as a potent nitrosating and diazotizing agent in organic synthesis. evitachem.comenamine.net The reaction involves the treatment of p-toluenesulfonylhydrazide with nitrosonium tetrafluoroborate, which leads to the formation of this compound with a reported yield of 85%. researchgate.net The nitrosonium cation, [NO]⁺, is the key reactive species, acting as an electrophile and oxidizing agent. wikipedia.orgevitachem.com
Contemporary and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methods. For this compound, this includes direct synthesis from sulfonic acids to avoid intermediate steps, the use of microwave irradiation to accelerate reactions, and the implementation of continuous flow systems to enhance safety and scalability.
Direct Synthesis from Sulfonic Acids
Direct conversion of sulfonic acids to their corresponding sulfonyl azides represents a more atom-economical and streamlined approach compared to traditional methods that start from sulfonyl chlorides.
A notable one-pot method facilitates the direct synthesis of this compound from p-toluenesulfonic acid at room temperature. researchgate.netresearchgate.netresearchgate.net This process utilizes a mixed reagent system composed of triphenylphosphine (B44618) (PPh₃), trichloroisocyanuric acid (TCCA), and sodium azide (NaN₃). researchgate.netresearchgate.net The reaction is typically carried out by adding the sulfonic acid to a mixture of PPh₃, TCCA, and NaN₃ in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net This approach is lauded for its mild conditions, rapid reaction times, and excellent yields, often reaching up to 97%. researchgate.netlookchem.com The proposed mechanism involves the initial activation of the sulfonic acid by the PPh₃/TCCA system, followed by nucleophilic substitution with the azide ion. researchgate.net
Table 1: Synthesis of this compound via PPh₃/TCCA/NaN₃ System researchgate.netresearchgate.net This table is interactive and allows for sorting and filtering of data.
| Reagent Ratio (Sulfonic Acid:TCCA:PPh₃:NaN₃) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 1:0.3:1:1 | THF | 55 | 100 |
| 1:0.3:0.5:1 | CH₂Cl₂ | 65 | 100 |
| 1:0.3:1:2 | CH₂Cl₂ | 90 | 100 |
| 1:0.3:1:1 | CH₃CN | 55 | 100 |
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.organilmishra.name The nucleophilic substitution of tosylates with alkali azides can be efficiently promoted by microwave irradiation in aqueous media. organic-chemistry.org This approach avoids the need for phase-transfer catalysts and toxic organic solvents, highlighting its environmental benefits. organic-chemistry.org While many reports focus on the use of this compound in microwave-assisted reactions like cycloadditions or the synthesis of imidazoles, the underlying principle of microwave-promoted synthesis of azides from tosylate precursors is directly applicable. guidechem.comwiserpub.comnih.gov This method allows for rapid and efficient synthesis with good to excellent yields, tolerating various functional groups. organic-chemistry.org
Continuous Flow Synthesis and Scale-Up Strategies
Given that this compound is a potentially explosive, heat- and shock-sensitive compound, its handling and synthesis on a large scale pose significant safety risks. ucc.iewikipedia.org Continuous flow chemistry offers a compelling solution by enabling the synthesis and use of hazardous reagents in small, controlled volumes within a closed system, thereby mitigating the risks associated with accumulation and isolation. ucc.iescielo.br
A key advantage of flow chemistry is the ability to generate this compound in-situ and use it immediately ("on-demand") in a subsequent reaction step, a process known as a telescoped reaction. ucc.ienih.govacs.org This strategy avoids the isolation and storage of the hazardous azide. acs.org A typical continuous process involves combining a stream of p-toluenesulfonyl chloride in a solvent like acetone or acetonitrile (B52724) with an aqueous stream of sodium azide in a tubular reactor. ucc.iersc.org The resulting stream containing the newly formed this compound is then immediately mixed with a third stream containing a substrate and a base to perform a subsequent reaction, such as a diazo transfer. ucc.iescielo.br This approach has been successfully used to prepare significant quantities of α-diazocarbonyl compounds with high purity, demonstrating its scalability and enhanced safety profile. ucc.iescielo.br
Table 2: Representative Conditions for Continuous Flow Diazo Transfer ucc.iersc.org This table is interactive and allows for sorting and filtering of data.
| Step | Reactants | Solvent | Temperature (°C) | Residence Time |
|---|---|---|---|---|
| TsN₃ Formation | p-Toluenesulfonyl Chloride, Sodium Azide | Acetonitrile/Water | 25 | Variable (e.g., 2-20 min) |
| Diazo Transfer | In-situ TsN₃, β-Ketoester, Base | Acetonitrile/Water | 25 | Variable (e.g., 10-120 min) |
Triphenylphosphine/Trichloroisocyanuric Acid/Sodium Azide System
2 Mitigation of Hazardous Reagent Handling in the Synthesis of this compound
The synthesis of this compound (TsN₃) traditionally involves reagents that pose significant handling risks, primarily due to their toxicity and potential for explosive decomposition. ucc.ieucsb.edu Consequently, considerable research has focused on developing methodologies that mitigate these hazards, ensuring safer laboratory and industrial-scale production. These strategies primarily revolve around the in-situ generation of hazardous species, the use of less hazardous alternative reagents, and the implementation of advanced process technologies like continuous flow chemistry.
A primary hazard in the synthesis of this compound is the handling of sodium azide (NaN₃) and the potential formation of highly toxic and explosive hydrazoic acid (HN₃). researchgate.netacs.org To address this, methods for the in-situ generation of hydrazoic acid have been developed. This approach avoids the isolation and handling of concentrated HN₃ by forming it directly within the reaction mixture from sodium azide under acidic conditions. acs.org
Another significant advancement is the use of continuous flow technology. ucc.ieacs.orgnih.gov This technique offers a safer means of producing and utilizing tosyl azide by generating it on demand and immediately consuming it in a subsequent reaction. ucc.ieresearchgate.net This "telescoped" process minimizes the accumulation of large quantities of the potentially explosive tosyl azide. ucc.ienih.gov Flow chemistry also allows for precise control over reaction parameters such as temperature and residence time, further enhancing safety. ucc.iersc.org For instance, a continuous flow process can involve pumping a solution of p-toluenesulfonyl chloride and an aqueous solution of sodium azide through a reactor to form tosyl azide, which is then immediately reacted with a substrate in a subsequent reactor. ucc.ie
The development of alternative reagents to replace the traditionally used and hazardous ones is another key area of research. Safer alternatives to tosyl azide itself have been explored for diazo transfer reactions, including p-acetamidobenzenesulfonyl azide (ABSA) and dodecylbenzenesulfonyl azide (DBSA), which are less shock-sensitive. ucc.ieorgsyn.org Additionally, polymer-supported sulfonyl azides have been developed as stable and less hazardous alternatives. ucc.ie
To circumvent the use of aqueous sodium azide, which can be problematic for certain substrates, resin-based azide sources have been introduced. acs.orgnih.gov These azide-loaded resins, such as Amberlite or Dowex resins, can be used in anhydrous conditions within a flow system to generate tosyl azide. acs.orgnih.gov This method not only avoids water but also offers safety benefits by immobilizing the azide source. acs.org
Furthermore, protocols have been established for the effective quenching of any unreacted sulfonyl azide in the reaction mixture. This often involves the use of a "sacrificial acceptor molecule" that reacts with and neutralizes any residual hazardous diazo transfer reagent. researchgate.netrsc.org
One-pot synthesis procedures have also been developed to minimize the handling and isolation of intermediate products. For example, a one-pot method for synthesizing sulfonyl azides from sulfonic acids using triphenylphosphine/trichloroisocyanuric acid/sodium azide at room temperature has been reported, offering a milder and more efficient route. researchgate.net
These advancements in synthetic methodologies collectively contribute to a safer environment for handling the reagents involved in the production of this compound.
Interactive Data Table: Mitigation Strategies for Hazardous Reagent Handling
| Mitigation Strategy | Description | Key Reagents/Technologies | Primary Hazard Mitigated | References |
| In-situ Generation | Hazardous reagent is formed and consumed within the reaction mixture. | Sodium azide, acid | Handling and isolation of concentrated hydrazoic acid. | researchgate.netacs.org |
| Continuous Flow Synthesis | On-demand generation and immediate use of tosyl azide in a continuous stream. | Flow reactors, p-toluenesulfonyl chloride, sodium azide | Accumulation of explosive tosyl azide. | ucc.ieacs.orgnih.govresearchgate.netrsc.org |
| Alternative Reagents | Use of less sensitive or polymer-supported reagents. | p-Acetamidobenzenesulfonyl azide (ABSA), Dodecylbenzenesulfonyl azide (DBSA), Polystyrene supported benzenesulfonyl azide | Shock sensitivity and thermal instability of tosyl azide. | ucc.ieorgsyn.org |
| Resin-Based Azide Source | Use of azide-loaded ion-exchange resins. | Amberlite azide resin, Dowex azide resin | Handling of aqueous sodium azide and allows for anhydrous conditions. | acs.orgnih.gov |
| In-line Quenching | Neutralization of excess hazardous reagents within the process. | Sacrificial acceptor molecules (e.g., acetylacetone) | Presence of unreacted, hazardous sulfonyl azides in the final product stream. | researchgate.netrsc.org |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Sulfonic acids, triphenylphosphine, trichloroisocyanuric acid, sodium azide | Isolation and handling of intermediate products. | researchgate.net |
Reactivity and Reaction Mechanisms
Diazo Transfer Reactions
The reaction involving the transfer of a diazo group from a sulfonyl azide (B81097), such as p-Toluenesulfonyl azide, to a substrate with an activated methylene (B1212753) or methyl group is known as the Regitz diazo-transfer. cardiff.ac.uk This method is a cornerstone for synthesizing α-diazocarbonyl compounds. orgsyn.orgorgsyn.org The process typically requires basic conditions to deprotonate the active methylene compound, creating a nucleophilic enolate that initiates the reaction. cardiff.ac.uk
The generally accepted mechanism for diazo transfer from this compound to an active methylene compound begins with the base-mediated deprotonation of the substrate. cardiff.ac.uk The resulting carbanion or enolate acts as a nucleophile, attacking the terminal nitrogen atom of the electrophilic this compound. echemi.com This step leads to the formation of a key intermediate which subsequently decomposes to yield the final diazo compound and a sulfonamide byproduct. cardiff.ac.uk
Upon nucleophilic attack of the substrate's carbanion on this compound, a linear triazene (B1217601) adduct is formed. cardiff.ac.uk In the basic reaction medium, this triazene is deprotonated, yielding a triazenyl anion intermediate. caltech.edu This intermediate is central to the reaction pathway. The formation of triazene precursors can occur through various methods, including the addition of organometallic species to azides, which traps the resulting triazenyl anion. nih.govraineslab.com
Diazo-transfer reactions utilizing this compound are applicable to a wide range of substrates containing activated methylene groups. The primary requirement is the presence of at least one acidic proton on a carbon atom flanked by electron-withdrawing groups, which facilitate the initial deprotonation. scielo.br
Compounds with methylene groups activated by two electron-withdrawing substituents are ideal substrates for diazo transfer reactions. This activation increases the acidity of the methylene protons, allowing for deprotonation by relatively weak bases like triethylamine (B128534). cardiff.ac.ukechemi.com The reaction is widely used for the synthesis of diazo derivatives from precursors such as β-ketoesters, β-diketones, malonic esters, and β-ketosulfones. orgsyn.orgscielo.brresearchgate.net
1,3-Dicarbonyl compounds are classic and highly effective substrates for diazo transfer reactions with this compound. orgsyn.orgorganic-chemistry.org The acidity of the C-2 proton (pKa ≈ 9-13) allows for easy formation of the enolate nucleophile under mild basic conditions. echemi.com The reaction provides a reliable route to 2-diazo-1,3-dicarbonyl compounds, which are valuable synthetic intermediates. scielo.brorganic-chemistry.org The reaction has been successfully applied to both cyclic and acyclic 1,3-dicarbonyl systems. organic-chemistry.org For instance, the diazo transfer to β-ketoesters and dimethyl malonate proceeds efficiently in the presence of a base. cardiff.ac.ukscielo.br
The following table summarizes representative diazo transfer reactions of this compound with various 1,3-dicarbonyl compounds.
| Substrate | Base/Catalyst | Product | Yield (%) | Reference |
| Di-tert-butyl malonate | NaOH / Aliquat 336 | Di-tert-butyl diazomalonate | 59-63 | orgsyn.org |
| t-Butyl acetoacetate | Triethylamine | t-Butyl α-diazoacetoacetate | Not specified | orgsyn.org |
| 2-Cyclohexane-1,3-dione | Not specified | 2-Diazocyclohexane-1,3-dione | 90 | organic-chemistry.org |
| Dimedone | Not specified | 2-Diazodimedone | 94 | organic-chemistry.org |
| Ethyl 5-phenylthio-3-pentynyl malonate | Triethylamine | Ethyl 5-phenylthio-3-pentynyl diazomalonate | Not specified | oup.com |
| Ethyl 4-phenylthio-2-butynyl malonate | Triethylamine | Ethyl 4-phenylthio-2-butynyl diazomalonate | 76 | oup.com |
Substrate Scope and Functional Group Compatibility
Active Methylene Compounds
1,3-Disulfonyl Compounds
The reaction of this compound with 1,3-disulfonyl compounds is a well-established method for the synthesis of α-diazo-β-disulfonyl compounds. researchgate.netorgsyn.org The presence of two sulfonyl groups significantly increases the acidity of the methylene protons, facilitating their removal by a base and subsequent diazo transfer. This reaction provides a reliable route to a variety of diazodisulfonyl derivatives, which are valuable precursors in further synthetic transformations. orgsyn.org
1,3-Ketosulfonyl Compounds
Active methylene groups positioned between a ketone and a sulfonyl group, known as 1,3-ketosulfonyl compounds, readily undergo diazo transfer reactions with this compound. researchgate.netorgsyn.orgrsc.org The electron-withdrawing nature of both the keto and sulfonyl groups enhances the acidity of the α-protons, making them susceptible to deprotonation and subsequent reaction with TsN3. researchgate.netorgsyn.org This method has been successfully employed for the synthesis of various α-diazo-β-ketosulfonyl compounds. rsc.org
Table 1: Diazo Transfer to β-Keto Sulfones with this compound rsc.org
| Substrate (β-Keto Sulfone) | Product (α-Diazo-β-keto sulfone) | Yield (%) |
| 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 2-Diazo-1-phenyl-2-(phenylsulfonyl)ethan-1-one | 95 |
| 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | 2-Diazo-1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | 92 |
| 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 2-Diazo-1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 96 |
| 1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one | 2-Diazo-1-cyclohexyl-2-(phenylsulfonyl)ethan-1-one | 85 |
1,3-Ketophosphono Compounds
The diazo transfer reaction can also be effectively applied to 1,3-ketophosphono compounds, which contain a methylene group activated by both a keto and a phosphono group. orgsyn.orgscribd.com The reaction of these substrates with this compound in the presence of a base leads to the formation of α-diazo-β-ketophosphonates. These products are useful intermediates in various synthetic applications, including the Horner-Wadsworth-Emmons reaction. orgsyn.org
1,3-Ketophosphinyl Compounds
Similarly to their phosphono counterparts, 1,3-ketophosphinyl compounds are suitable substrates for diazo transfer reactions with this compound. orgsyn.orgscribd.com The activating effect of the keto and phosphinyl groups on the intervening methylene protons facilitates the reaction, yielding α-diazo-β-ketophosphinyl compounds. orgsyn.org
Ketones
While direct diazo transfer to simple ketones is often challenging due to the lower acidity of their α-protons, the reaction can be achieved under specific conditions, particularly with activated ketones or by employing stronger bases. nii.ac.jporgsyn.org For non-activated ketones, the reaction is generally difficult. nii.ac.jp However, methods have been developed to facilitate this transformation. One strategy involves the prior formylation of the ketone, followed by treatment with a sulfonyl azide in what is known as a "deformylative diazo transfer". orgsyn.org More direct approaches have also been developed using specific reagents and conditions. nii.ac.jp For instance, the use of 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate (B91526) (IPrAP) has been shown to effect the diazotization of various non-activated ketones under mild basic conditions. nii.ac.jp
Table 2: Diazo-Transfer Reaction of Aryl Methyl Ketones with IPrAP nii.ac.jp
| Aryl Methyl Ketone | Product (α-Diazoketone) | Yield (%) |
| 1-Naphthylenone | 1-Diazo-1-(naphthalen-1-yl)ethan-1-one | 88 |
| 4'-Methoxyacetophenone | 1-Diazo-1-(4-methoxyphenyl)ethan-1-one | 85 |
| 4'-Chloroacetophenone | 1-Diazo-1-(4-chlorophenyl)ethan-1-one | 75 |
| 2-Acetylfuran | 1-Diazo-1-(furan-2-yl)ethan-1-one | 92 |
| 2-Acetylthiophene | 1-Diazo-1-(thiophen-2-yl)ethan-1-one | 91 |
Carboxylic Acid Esters
The diazo transfer reaction with carboxylic acid esters is a valuable method for the synthesis of α-diazo esters. orgsyn.org This reaction typically requires the presence of a base to generate the enolate of the ester, which then reacts with this compound. orgsyn.org The resulting α-diazo esters are important building blocks in organic synthesis, finding application in various transformations such as cyclopropanation and C-H insertion reactions. acs.org
β-Keto Imines
β-Keto imines, which possess an active methylene group flanked by a ketone and an imine, are also suitable substrates for diazo transfer reactions with this compound. orgsyn.org The reaction proceeds under basic conditions to afford the corresponding α-diazo-β-keto imines. orgsyn.org These products can serve as precursors for the synthesis of various heterocyclic compounds. researchgate.net
Cyclopentadiene (B3395910) Derivatives
The reaction of this compound with cyclopentadiene and its derivatives is a well-established method for the synthesis of the corresponding diazocyclopentadienes. orgsyn.orgresearchgate.net This transformation, a classic example of a diazo transfer reaction, is predicated on the notable stability of the cyclopentadienyl (B1206354) anion. thieme-connect.de
The mechanism commences with the deprotonation of cyclopentadiene by a suitable base, generating the aromatic cyclopentadienyl anion. This anion then acts as a nucleophile, attacking the terminal nitrogen atom of this compound. caltech.edu The resulting triazene intermediate subsequently undergoes a base-catalyzed elimination, leading to the formation of the diazocyclopentadiene product and p-toluenesulfonamide (B41071) as a byproduct. caltech.edu A pivotal early report by Doering and DePuy in 1953 described the synthesis of diazocyclopentadiene through the reaction of cyclopentadienyl lithium with this compound. tu-dortmund.de
The reaction is not limited to the parent cyclopentadiene but has been successfully applied to various derivatives, highlighting its synthetic utility. orgsyn.org
Interactive Data Table: Synthesis of Diazocyclopentadiene Derivatives
| Substrate | Base | Product | Reference |
| Cyclopentadienyl lithium | - | Diazocyclopentadiene | tu-dortmund.de |
| Cyclopentadiene | Organic Base | Diazocyclopentadiene | caltech.edu |
Amine Anions and Hydrazines
The scope of diazo transfer reactions with this compound also includes nitrogen nucleophiles, specifically the anions of primary amines and hydrazines. caltech.edu
Synthesis of Aliphatic and Aromatic Azides
A significant application of this compound is the conversion of primary amines into the corresponding azides. wikipedia.org This reaction proceeds via the formation of an amine anion, which is generated by treating the primary amine with a strong base. researchgate.net The amine anion then attacks the tosyl azide. The resulting intermediate fragments to yield the desired organic azide and the p-toluenesulfonamide anion. caltech.edu This method is effective for both aliphatic and aromatic primary amines. researchgate.netnottingham.ac.uk However, for the reaction to proceed efficiently, the amine must be fully deprotonated, as triflyl azide (TfN₃) is often more effective for reactions with amines in the presence of only mild bases. nottingham.ac.uk
The reaction with hydrazine (B178648) derivatives follows a similar pathway. For instance, p-toluenesulfonylhydrazide can be prepared by reacting p-toluenesulfonyl chloride with hydrazine. orgsyn.org The anions of hydrazones can also be converted to diazoalkanes using tosyl azide. researchgate.net
Interactive Data Table: Synthesis of Azides from Primary Amines with this compound
| Amine Substrate | Base | Product | Yield (%) | Reference |
| Aniline (B41778) | n-Butyllithium | Phenyl azide | - | at.ua |
| 8-Aminoquinoline | Triethylamine/CuSO₄ | 8-Azidoquinoline | ~100 | at.ua |
| Various Arylamines | p-TSA/NaNO₂ | Various Aryl Azides | 75-99 | semnan.ac.ir |
| 2,6-Dimesitylphenyl iodide | n-Butyllithium | 2,6-Dimesitylphenyl azide | 96 | at.uanih.gov |
Catalytic and Procedural Enhancements in Diazo Transfer
To improve the efficiency, safety, and applicability of diazo transfer reactions using this compound, several catalytic and procedural modifications have been developed. These enhancements address issues such as long reaction times, byproduct separation, and the hazardous nature of the reagent. scielo.brcaltech.edursc.org
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a significant procedural improvement for diazo transfer reactions. caltech.edu This technique is particularly useful for reactions involving substrates like di-tert-butyl malonate, where traditional methods result in low yields even after extended reaction times. orgsyn.org By employing a two-phase medium (e.g., an organic solvent and an aqueous base) and a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336), the reaction time can be dramatically reduced from weeks to hours. orgsyn.orgorgsyn.org The catalyst facilitates the transfer of the anionic nucleophile from the aqueous phase to the organic phase, where it can react with the this compound. orgsyn.org This method avoids the need for anhydrous solvents and simplifies the workup procedure, as the p-toluenesulfonamide byproduct can be easily separated. orgsyn.orgtandfonline.com
Interactive Data Table: Diazo Transfer Reactions under Phase-Transfer Catalysis
| Substrate | Catalyst | Conditions | Product | Reference |
| Di-tert-butyl malonate | Aliquat 336 | Two-phase medium | Di-tert-butyl diazomalonate | orgsyn.org |
| Various anilines | Benzyltriethylammonium chloride | - | Various aryl azides | researchgate.net |
| Sulfonyl halides | Aliquat 336 | Hexane/Water | Sulfonyl azides | orgsyn.org |
Polymer-Supported this compound
To address the potential hazards associated with the explosive nature of low-molecular-weight sulfonyl azides and to simplify product purification, polymer-supported versions of this compound have been developed. caltech.eduorganic-chemistry.orgorganic-chemistry.org Polystyrene-supported benzenesulfonyl azide, for example, serves as an efficient and safer diazo transfer reagent. organic-chemistry.org This solid-phase reagent offers several advantages: the product is easily isolated by simple filtration of the resin, eliminating the need for aqueous workups or chromatography to remove the sulfonamide byproduct. organic-chemistry.orgacs.org In many cases, these polymer-supported reagents provide comparable or even higher yields in shorter reaction times compared to their solution-phase counterparts. organic-chemistry.org The thermal stability and lack of friction sensitivity of the polymer-supported reagent enhance its safety profile, making it an attractive alternative for laboratory use. organic-chemistry.org
Effects of Base and Solvent
The choice of base and solvent is critical in diazo transfer reactions, as they significantly influence the reaction rate, yield, and substrate scope. orgsyn.org The primary role of the base is to deprotonate the active methylene compound or amine to generate the requisite nucleophile. thieme-connect.de
Commonly used bases include organic amines like triethylamine (Et₃N) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), as well as inorganic bases like potassium carbonate. rsc.orgorgsyn.org The strength of the base must be sufficient to deprotonate the substrate; for instance, triethylamine is often not basic enough to ensure complete reaction for less acidic substrates like malonates. rsc.org In such cases, stronger bases or alternative systems are required. The combination of potassium carbonate in acetonitrile (B52724) has been shown to be a highly effective system, leading to rapid and nearly quantitative diazo transfer for active methylene compounds. rsc.org
The solvent also plays a crucial role. Acetonitrile is a commonly used solvent, particularly in combination with bases like potassium carbonate or triethylamine. rsc.orgrsc.org The reaction can also be performed in two-phase systems, which can simplify purification. orgsyn.org The development of continuous flow processes has allowed for the in-situ generation and immediate use of tosyl azide, mitigating safety concerns and allowing for scalable synthesis. rsc.orgucc.ie In these systems, solvents like acetonitrile are used to dissolve the tosyl chloride and substrate, while an aqueous solution of sodium azide is used for the azide formation. ucc.ie
Interactive Data Table: Effect of Base/Solvent Systems on Diazo Transfer
| Substrate | Base | Solvent | Key Finding | Reference |
| Active Methylene Compounds | K₂CO₃ | Acetonitrile | Rapid, high-yielding diazo transfer | rsc.org |
| Ketone Substrates | LiHMDS, then Et₃N | THF, then Acetonitrile/H₂O | General procedure for α-diazo ketones | orgsyn.org |
| β-Ketoesters | Triethylamine | Acetonitrile | Optimized for continuous flow process | ucc.ie |
| Ester Substrates | DBU | - | DBU can be superior to Et₃N | orgsyn.org |
Nitrene Formation and Reactivity
This compound (also known as tosyl azide) is a prominent reagent in organic synthesis, primarily utilized as a precursor for the generation of the highly reactive intermediate, p-toluenesulfonyl nitrene (tosyl nitrene). The formation of this nitrene can be accomplished through either thermal or photochemical pathways. These methods lead to the formation of nitrenes in different electronic spin states, which in turn dictates their subsequent reactivity.
Thermal Decomposition and Singlet Nitrene Generation
The application of heat to this compound induces the extrusion of a dinitrogen molecule (N₂), yielding the corresponding p-toluenesulfonyl nitrene. This thermolytic process is the principal method for generating the nitrene in its singlet spin state, which is a key reactive species in many synthetic transformations.
The thermal decomposition of sulfonyl azides, including this compound, has been the subject of kinetic investigations to elucidate the reaction mechanism. The decomposition is characterized as a unimolecular process that adheres to first-order kinetics. acs.org The critical rate-determining step is the cleavage of the N-N bond, which results in the release of nitrogen gas and the concomitant formation of the singlet sulfonylnitrene intermediate. acs.org This step is associated with a substantial activation energy, necessitating elevated temperatures for the reaction to proceed efficiently.
Kinetic studies on this compound have confirmed that it decomposes thermally through a clean, first-order reaction in various solvents. acs.org The rate of this decomposition is largely independent of solvent polarity, which suggests a concerted and non-polar transition state for the nitrogen extrusion. acs.org For instance, the decomposition of methyl azide, a related compound, is predicted to occur in two steps, with the initial N₂ extrusion being the rate-limiting step. researchgate.net
Table 1: Kinetic Data for Thermal Decomposition of Benzenesulfonyl Azide at 125.0 °C Note: Benzenesulfonyl azide is a closely related analog, and its kinetic behavior provides a model for this compound.
| Solvent | Rate Constant (k x 10⁴ s⁻¹) |
| Chlorobenzene | 1.78 |
| Anisole | 1.90 |
| Nitrobenzene | 2.05 |
| Data sourced from Breslow, D. S., et al. (1969). acs.org |
While the primary outcome of the thermal decomposition of this compound is the formation of a singlet nitrene, several competing reaction pathways can occur, especially when other reactive species are present.
One notable competing pathway is the reaction with nucleophiles. Instead of first forming a nitrene, the azide can react directly. For example, this compound is an ambident electrophile, capable of reacting at either the soft terminal nitrogen atom or the hard sulfur atom. caltech.edu Reactions with soft nucleophiles favor attack at the nitrogen, while hard nucleophiles attack the sulfur.
In the presence of alkenes, the thermally generated nitrene can undergo addition reactions to form aziridines. However, other reactions can compete, such as allylic C-H amination. acs.org Similarly, in aromatic solvents, the nitrene can react to form sulfonamides and substituted anilides. cdnsciencepub.com If no suitable substrate is available to trap the nitrene, it may undergo self-reaction or abstract hydrogen from the solvent, leading to the formation of p-toluenesulfonamide. cdnsciencepub.com
Kinetic Studies and Rate-Determining Steps
Photochemical Nitrene Generation
Photolysis offers an alternative route to generate p-toluenesulfonyl nitrene. Unlike thermal methods that predominantly produce the singlet nitrene, photochemical activation can yield both singlet and triplet state nitrenes, with the outcome depending on the specific conditions.
The intricate details of the photochemical generation of sulfonyl nitrenes have been investigated using advanced spectroscopic techniques, particularly ultrafast UV-pump–IR-probe spectroscopy. acs.orgresearchgate.net These studies provide real-time observation of the transient species formed during the reaction.
Upon excitation with UV light (e.g., at 267 nm), the this compound molecule is promoted to an electronically excited singlet state (S₁). acs.orgresearchgate.net From this excited state, the molecule rapidly decays, leading to the formation of the singlet nitrene and the expulsion of N₂. acs.orgresearchgate.net This singlet nitrene is a transient species that can then undergo intersystem crossing to the more stable triplet ground state. researchgate.net Time-resolved infrared spectroscopy has been crucial in monitoring these steps, allowing for the direct observation of the decay of the azide's S₁ state and the formation of the singlet nitrene. researchgate.netresearchgate.net For related sulfonyl azides, this entire process from light absorption to singlet nitrene formation occurs on a picosecond timescale. acs.org
The spin state of the generated nitrene can be controlled through the use of photosensitizers. A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, in this case, this compound. By selecting an appropriate triplet photosensitizer, one can selectively generate the triplet nitrene. acs.orgresearchgate.net
The mechanism involves the photosensitizer absorbing a photon, undergoing intersystem crossing to its triplet state, and then transferring this triplet energy to the sulfonyl azide. This energy transfer promotes the azide directly to its triplet state, which then fragments to yield the triplet nitrene and N₂. acs.org This method allows for the study of triplet nitrene reactivity, which can be distinct from that of the singlet state. For example, triplet nitrenes are implicated in C-H amination reactions. acs.org The efficiency of this process depends on matching the triplet energy of the photosensitizer with that of the sulfonyl azide. acs.orgscribd.com Recently, organic dyes have been successfully used as photosensitizers for this purpose, expanding the toolkit for controlled nitrene generation. acs.orgscribd.com
Role of Photosensitizers
Metal-Catalyzed Nitrene Transfer Reactions
Transition metal catalysis provides a powerful and efficient method for harnessing the reactivity of this compound. These reactions, which include aziridination and C-H amination, proceed through a metal-catalyzed nitrene transfer mechanism. oup.comnih.gov A significant advantage of using organic azides like this compound as the nitrene source is the generation of environmentally benign dinitrogen (N₂) as the sole byproduct, making these processes inherently "green". nih.gov The reaction is initiated by the interaction of the azide with a metal complex, leading to the formation of a reactive metal-nitrenoid (or metal-imido) intermediate, which is the key species responsible for transferring the nitrene moiety to a substrate. oup.comrsc.org
The central event in metal-catalyzed nitrene transfer is the formation of a metal-imido complex. The general mechanism involves the coordination of the this compound to the metal center of the catalyst. This is followed by the extrusion of a molecule of nitrogen (N₂), resulting in a metal complex containing a metal-nitrogen multiple bond, known as a metal-imido or metal-nitrene species. rsc.orgacs.org This intermediate is the active aminating agent in the catalytic cycle.
The exact nature of this intermediate can vary, ranging from a formal M=NTs species to a metal-stabilized imidyl radical, depending on the metal, its oxidation state, and the ligand environment. mdpi.comrsc.org For example, DFT calculations on a manganese(II)-catalyzed aziridination suggest the formation of a formal imido intermediate that is best described as a high-spin Mn(III) center antiferromagnetically coupled to an imidyl radical. mdpi.com In other systems, such as those involving rhodium or iridium, the reaction is believed to proceed through a discrete metal-imido intermediate which then undergoes insertion into a C-H bond. acs.orgacs.org The formation of these complexes is often the turnover-limiting step and has been supported by both computational studies and, in some cases, the isolation and characterization of the proposed intermediates. rsc.orgunimi.it A variety of late transition metals, including rhodium, iridium, ruthenium, cobalt, and copper, have been shown to effectively catalyze these transformations. oup.comnih.govrsc.orgacs.org
Once the metal-imido complex is formed, it can react with a substrate's C-H bond to form a new C-N bond. Two primary mechanistic pathways are generally considered for this step. The first is a concerted insertion mechanism, where the C-N bond formation and C-H bond cleavage occur in a single, synchronous step through a three-membered transition state.
The second pathway is a stepwise process involving hydrogen atom abstraction (HAA) from the substrate by the electrophilic metal-imido species. This generates a substrate radical and a metal-amido intermediate. Subsequent radical rebound between these two species forms the final aminated product. unimi.it The operative mechanism can depend on the specific catalyst and substrate. For instance, DFT calculations on a rhodium-catalyzed amidation indicated that a stepwise nitrenoid transfer has a lower activation barrier than a concerted insertion. acs.org
Intermolecular C-H amination is a powerful transformation that allows for the direct functionalization of C-H bonds in one molecule using this compound as the nitrogen source from another molecule. This approach enables the conversion of simple, abundant hydrocarbons into more valuable nitrogen-containing compounds. nih.govacs.org The reaction can functionalize a range of sp³ C-H bonds, including those in activated positions, such as benzylic and allylic sites, as well as those in unactivated alkanes. rsc.orgacs.org
A variety of catalytic systems have been developed for this purpose. For example, engineered cytochrome P450 enzymes containing iron have been shown to catalyze the intermolecular C-H amination of alkanes. nih.gov The proposed mechanism involves the reaction of the ferrous heme cofactor with tosyl azide to generate a putative iron nitrenoid intermediate, which then inserts into a C-H bond. nih.gov Synthetic catalysts based on iridium and rhodium are also highly effective. snnu.edu.cnnih.gov For instance, an Ir(III) catalyst was found to afford the branched amidation product from a terminal alkene and tosyl azide in moderate yield. nih.gov
A significant challenge and area of research in intermolecular C-H amination is controlling which C-H bond in a complex molecule reacts. Regioselectivity is governed by a combination of steric and electronic factors. Generally, amination favors electron-rich C-H bonds and follows the reactivity order of tertiary > secondary > primary, although steric hindrance can alter this preference. acs.org
In the amination of alkenes with multiple allylic positions, the catalyst can control both regioselectivity and branch-selectivity. For terminal olefins, amination can occur at the terminal (linear) or internal (branched) carbon of the potential allyl-metal intermediate. While many systems favor the linear product, certain iridium catalysts have been specifically developed to achieve high branch-selectivity. snnu.edu.cnnih.gov
For unsymmetrical alkenes, subtle electronic differences can be exploited to achieve high regioselectivity. It has been demonstrated that a remote electron-withdrawing group can electronically differentiate between two similar allylic C-H bonds, directing the C-H activation and subsequent amination to the distal position. chemrxiv.orgnih.gov The selectivity in these systems has been shown to correlate linearly with the difference in ¹JCH coupling constants of the competing C-H bonds, providing a predictive tool for reaction outcomes. chemrxiv.org
The table below summarizes the regioselective amination of unsymmetrical alkenes catalyzed by an Iridium(III) complex, highlighting the influence of remote electron-withdrawing groups (EWGs).
Directed C-H amidation is a strategy that achieves high regioselectivity by using a directing group (DG) covalently attached to the substrate. This directing group coordinates to the metal catalyst, positioning it in close proximity to a specific, often otherwise unreactive, C-H bond (e.g., an ortho C-H bond on an aromatic ring). nih.govntu.edu.sg
The mechanism involves the initial C-H activation step, where the catalyst, guided by the directing group, cleaves a specific C-H bond to form a stable metallacycle intermediate. rsc.org This metallacycle then reacts with this compound to form a metal-imido species, which undergoes reductive elimination to furnish the C-N bond and regenerate the active catalyst. rsc.orgacs.org
A variety of directing groups have been successfully employed, including benzamides, cyclic N-sulfonyl ketimines, and 1,2,3-thiadiazoles. nih.govntu.edu.sgresearchgate.net For example, iridium(III) catalysts have been used for the mild and effective C-H amidation of cyclic N-sulfonyl ketimine derivatives with this compound, producing mono-amidated products with high chemo- and regioselectivity. ntu.edu.sg Similarly, 1,2,3-thiadiazole (B1210528) has been reported as a modifiable directing group for rhodium-catalyzed C-H amidation with this compound. nih.gov
The table below provides examples of directing groups and the catalysts used for C-H amidation with this compound.
Mechanism of C-H Amination/Functionalization
Regioselectivity and Branch-Selectivity
Cycloaddition Reactions
This compound is a versatile reagent in organic synthesis, notably for its participation in cycloaddition reactions. These reactions are crucial for the construction of heterocyclic ring systems.
As a 1,3-dipole, this compound readily reacts with various dipolarophiles. Among the most significant of these reactions is its cycloaddition with alkynes, which provides a direct route to the synthesis of 1,2,3-triazole rings. wikipedia.org This type of reaction, known as the Huisgen 1,3-dipolar cycloaddition, can be performed under thermal conditions but often requires elevated temperatures and may result in a mixture of regioisomers. wikipedia.org To overcome these limitations, metal-catalyzed versions of this reaction have been developed, offering higher reaction rates, milder conditions, and, most importantly, precise control over the regiochemical outcome. wikipedia.orgwiley-vch.de
The reaction between an azide, such as this compound, and an alkyne is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org The resulting N-sulfonylated triazoles are valuable compounds in various fields of chemistry. The regioselectivity of the cycloaddition can be effectively directed by the choice of metal catalyst, with copper and ruthenium catalysts affording complementary isomers. wikipedia.orgcore.ac.uk
The copper(I)-catalyzed variant of the azide-alkyne cycloaddition (CuAAC) is a powerful method for synthesizing N-sulfonyl-1,2,3-triazoles. sigmaaldrich.comscientificlabs.co.uk This reaction is significantly faster than the uncatalyzed thermal process and proceeds under mild conditions. wiley-vch.de The use of this compound in CuAAC reactions has been well-documented for its efficiency in creating specifically substituted triazole products. thieme-connect.commdpi.comresearchgate.net
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate. wiley-vch.deacs.org This species then reacts with the azide in a stepwise process, proceeding through a six-membered copper-containing ring that ultimately rearranges and, upon protonation, releases the triazole product and regenerates the copper(I) catalyst. wiley-vch.de The presence of an electron-withdrawing sulfonyl group on the azide can influence the reaction pathway. scielo.org.mx
1,3-Dipolar Cycloadditions
With Alkynes for Triazole Formation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A defining feature of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is its exceptional regioselectivity. When a terminal alkyne reacts with an azide like this compound in the presence of a copper(I) catalyst, the reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.org This high degree of control is a direct consequence of the stepwise mechanism involving a copper acetylide intermediate, which dictates the orientation of the reactants during the cyclization process. wiley-vch.de Research has demonstrated the reliable formation of 1-sulfonyl-1,2,3-triazoles with this specific regiochemistry. thieme-connect.comscielo.org.mx
Table 1: Example of CuAAC Reaction with this compound
| Reactant 1 | Reactant 2 | Catalyst/Additives | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Phenylacetylene (B144264) | CuCl / (PhS)₂ in H₂O | 4-Phenyl-1-(toluene-4-sulfonyl)-1,2,3-triazole | 93% | scielo.org.mx |
As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the alternative regioisomer of the triazole product. wikipedia.orgchalmers.se This reaction typically employs ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp) ligand, such as [CpRuCl], which have proven to be the most effective catalysts. researchgate.netmdpi.comrsc.org Unlike CuAAC, the RuAAC reaction can accommodate both terminal and internal alkynes, expanding its synthetic utility. core.ac.ukacs.org
The mechanism of RuAAC is distinct from that of CuAAC. wikipedia.org It is proposed to proceed through the formation of a six-membered ruthenacycle intermediate via an oxidative coupling of the azide and alkyne. researchgate.netacs.org This intermediate then undergoes reductive elimination to form the triazole ring. acs.org The initial C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide, which governs the final regiochemistry of the product. researchgate.netacs.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The hallmark of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is its ability to selectively produce 1,5-disubstituted 1,2,3-triazoles. chalmers.semdpi.com This outcome is the reverse of the regioselectivity observed in copper-catalyzed reactions. core.ac.uk The use of catalysts like Cp*RuCl(PPh₃)₂ with terminal alkynes and various organic azides, including sulfonyl azides, reliably directs the cycloaddition to form the 1,5-isomer. researchgate.netacs.org However, it has been noted that extreme steric hindrance on the azide reactant can sometimes override this preference, leading to the formation of the 1,4-isomer, highlighting the influence of substrate structure on the reaction outcome. rsc.orgrsc.org
Table 2: General Regiochemical Outcome of RuAAC with this compound
| Reactant 1 | Reactant 2 | Catalyst System | Predominant Product Regioisomer | Reference |
|---|---|---|---|---|
| This compound | Terminal Alkyne | Cp*Ru(II) Complexes | 1,5-disubstituted 1,2,3-triazole | mdpi.comacs.org |
With Nitroolefins for 1,2,3-Triazole Synthesis
[2+2] Cycloaddition with Amides
A palladium-catalyzed, ligand-free cascade reaction has been developed for the synthesis of N-sulfonyl amidines from sulfonyl azides and substituted amides under a low pressure of carbon monoxide. researchgate.net This process involves the initial carbonylative generation of a sulfonyl isocyanate from the sulfonyl azide, catalyzed by palladium. This is followed by a [2+2] cycloaddition between the in-situ generated sulfonyl isocyanate and the amide. The resulting four-membered ring intermediate subsequently undergoes decarboxylation to yield the desired N-sulfonyl amidine, with nitrogen and carbon dioxide as the only byproducts. researchgate.net This method allows for the synthesis of a diverse range of sulfonyl amidines in moderate to excellent yields. researchgate.net
A related reaction is the palladium(0)-catalyzed carbonylative coupling of sulfonyl azides with electron-rich heterocycles like indoles and pyrroles. acs.org The proposed mechanism also proceeds through the in-situ generation of a sulfonyl isocyanate intermediate, which then undergoes regioselective acylation by the nucleophilic heterocycle to form N-acylsulfonamides. acs.org
Table 2: Palladium-Catalyzed Synthesis of N-Acylsulfonamides from Sulfonyl Azides
| Entry | Sulfonyl Azide | Nucleophile | Product | Yield (%) |
| 1 | This compound | 1-Methylindole | N-(1-Methyl-1H-indole-3-carbonyl)-4-methylbenzenesulfonamide | 91 |
| 2 | This compound | Pyrrole (B145914) | N-(1H-Pyrrole-2-carbonyl)-4-methylbenzenesulfonamide | 75 |
| 3 | This compound | N-Phenylpyrrole | N-(1-Phenyl-1H-pyrrole-2-carbonyl)-4-methylbenzenesulfonamide | 78 |
| 4 | 4-Methoxybenzenesulfonyl azide | 1-Methylindole | N-(1-Methyl-1H-indole-3-carbonyl)-4-methoxybenzenesulfonamide | 88 |
| 5 | 4-Nitrobenzenesulfonyl azide | 1-Methylindole | N-(1-Methyl-1H-indole-3-carbonyl)-4-nitrobenzenesulfonamide | 65 |
Reaction Conditions: Sulfonyl azide (1.3 equiv), Nucleophile (0.5 mmol), Pd(OAc)₂ (5 mol%), CO (generated in situ), MeCN, 40°C. Data sourced from The Journal of Organic Chemistry, 2019, 84, 6906-6913. acs.org
Hydroazidation of Olefins
Cobalt(II)-Catalyzed Hydroazidation
The direct addition of a hydrogen atom and an azide group across a double bond, known as hydroazidation, is a powerful transformation for synthesizing alkyl azides. A significant development in this area is the cobalt(II)-catalyzed hydroazidation of unactivated olefins using this compound (TsN₃) as the nitrogen source and a silane (B1218182) as the hydrogen source. sonar.chorganic-chemistry.orgsigmaaldrich.com This reaction provides convenient access to a wide range of alkyl azides, which are versatile synthetic intermediates. organic-chemistry.orgnih.gov
The catalytic system is typically prepared in situ from a cobalt(II) salt, such as Co(BF₄)₂·6H₂O, and a Schiff base ligand. organic-chemistry.orgsigmaaldrich.com The reaction exhibits high Markovnikov selectivity, meaning the azide group adds to the more substituted carbon of the double bond. sonar.chorganic-chemistry.org The method is tolerant of various functional groups and is effective for mono-, di-, and trisubstituted olefins. sigmaaldrich.comresearchgate.net Phenylsilane (PhSiH₃) and tetramethyldisiloxane (TMDSO) are commonly used as the silane reductants. sonar.chorganic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature in solvents like ethanol (B145695). sci-hub.se
Table 3: Cobalt(II)-Catalyzed Hydroazidation of Various Olefins
| Entry | Olefin | Silane | Product | Yield (%) |
| 1 | 1-Decene | PhSiH₃ | 2-Azidodecane | 81 |
| 2 | Styrene | PhSiH₃ | (1-Azidoethyl)benzene | 85 |
| 3 | α-Methylstyrene | PhSiH₃ | (1-Azido-1-methylethyl)benzene | 95 |
| 4 | (E)-4-Phenyl-3-buten-2-one | PhSiH₃ | 4-Azido-4-phenylbutan-2-one | 78 |
| 5 | 1-Methylcyclohexene | TMDSO | 1-Azido-1-methylcyclohexane | 93 |
Reaction Conditions: Olefin, TsN₃ (3 equiv), Silane, Co(BF₄)₂·6H₂O (6 mol%), Schiff base ligand. Data sourced from Journal of the American Chemical Society, 2005, 127, 8294-8295 and other related studies. sonar.chorganic-chemistry.org
Markovnikov Selectivity
In the context of hydroazidation of olefins, this compound can be utilized to install an azide group across a double bond. A notable example is the cobalt-catalyzed hydroazidation of unactivated olefins. This reaction proceeds with complete Markovnikov selectivity, meaning the azide group adds to the more substituted carbon of the double bond. sigmaaldrich.com This selectivity is a key feature, allowing for the predictable and controlled synthesis of alkyl azides. sigmaaldrich.comorganic-chemistry.org
For instance, the reaction of various mono-, di-, and trisubstituted olefins with this compound in the presence of a cobalt catalyst and a silane affords the corresponding alkyl azides with high regioselectivity. sigmaaldrich.com
Table 1: Cobalt-Catalyzed Hydroazidation of Olefins with this compound
| Olefin Substrate | Product (Alkyl Azide) | Selectivity |
| Monosubstituted | 2-Azidoalkane | Markovnikov |
| Disubstituted | Tertiary Alkyl Azide | Markovnikov |
| Trisubstituted | Tertiary Alkyl Azide | Markovnikov |
This table illustrates the general outcome of the cobalt-catalyzed hydroazidation, emphasizing the consistent Markovnikov selectivity observed across different olefin substitution patterns.
In contrast, other methodologies, such as those employing an organic acridinium (B8443388) salt as a photocatalyst, can lead to the anti-Markovnikov hydroazidation of activated olefins. organic-chemistry.org This highlights the tunability of the reaction's regiochemical outcome based on the chosen catalytic system.
Radical Amination and Cascade Reactions
This compound is a valuable reagent in radical-mediated transformations, enabling the formation of carbon-nitrogen bonds and the construction of complex heterocyclic frameworks through cascade reactions.
Formation of C-N Bonds via Radical Intermediates
This compound serves as an efficient trap for nucleophilic alkyl radicals, leading to the formation of alkyl azides. researchgate.netnih.gov This process is a key step in various radical-based C-N bond-forming reactions. The reaction involves the addition of an alkyl radical to the terminal nitrogen of the azide, followed by the expulsion of a sulfonyl radical and dinitrogen.
A significant application of this principle is the silver-catalyzed decarboxylative azidation of aliphatic carboxylic acids. mdpi.com In this reaction, an alkyl radical is generated from a carboxylic acid via oxidative decarboxylation. This radical is then trapped by this compound to furnish the corresponding alkyl azide. mdpi.com This method has proven effective for the synthesis of natural products like (–)-indolizidine 209D and (–)-indolizidine 167B. mdpi.com
Table 2: Examples of Radical C-N Bond Formation using this compound
| Radical Precursor | Reaction Conditions | Product |
| Aliphatic Carboxylic Acid | AgNO₃, K₂S₂O₈, H₂O | Alkyl Azide |
| Haloalkanes | Radical Initiator | Alkyl Azide |
| Organoboranes | Radical Initiator | Alkyl Azide |
This table provides examples of different radical precursors that can be coupled with this compound to form C-N bonds.
Intramolecular Tandem Cyclization for Heterocycle Construction
The ability of the azide group to act as a radical acceptor is harnessed in intramolecular tandem cyclization reactions to construct various nitrogen-containing heterocycles. rsc.org In these cascade sequences, a radical generated elsewhere in the molecule adds to the azide moiety, initiating a cyclization event that often involves the loss of dinitrogen. rsc.org
A notable example is the synthesis of the core structures of aspidosperma and strychnos alkaloids. rsc.org This strategy involves the formation of a quaternary carbon center followed by the trapping of a radical intermediate by an aryl azide group. The subsequent tandem cyclization leads to the formation of a five-membered pyrrole carbazole (B46965) ring system. rsc.org The reaction is facilitated by triethylborane, which acts as a stoichiometric chain transfer agent. rsc.org
The design of these cascade reactions often involves the careful placement of the azide group and the radical precursor within the substrate to control the regiochemical and stereochemical outcome of the cyclization. rsc.org This approach has been recognized as a powerful and efficient method for the synthesis of complex, functionalized nitrogen heterocycles. rsc.orgresearchgate.net
Applications in Organic Synthesis
Synthesis of Nitrogen-Containing Compounds
Tosyl azide (B81097) is a key reagent for creating a diverse array of nitrogen-containing organic molecules, which are fundamental components in fields like pharmaceuticals and materials science. chemimpex.com Its primary utility lies in its ability to act as a source for the azide group and as a diazo transfer reagent. guidechem.comwikipedia.orgchemdad.com
Azides and Diazo Compounds
Azides: p-Toluenesulfonyl azide is instrumental in converting primary amines into their corresponding azides. The reaction often involves the amine's Grignard salt, which reacts with tosyl azide to yield the desired azide product. researchgate.netacs.org For instance, the reaction of the halomagnesium salt of aniline (B41778) with tosyl azide produces phenyl azide. acs.org This transformation is significant as organic azides are precursors for synthesizing five-membered heterocycles through 1,3-dipolar cycloaddition and are used in photoaffinity labeling. semnan.ac.irsigmaaldrich.com A one-pot method has also been developed for the conversion of various alcohols into alkyl azides using N-(p-toluenesulfonyl)imidazole (TsIm), sodium azide, and triethylamine (B128534). researchgate.net
Diazo Compounds: One of the most prominent applications of tosyl azide is in diazo transfer reactions. guidechem.comthieme-connect.com In this process, an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) reacts with tosyl azide in the presence of a base to form a diazo compound. researchgate.netorgsyn.org This method is broadly applicable for the synthesis of diazo derivatives of compounds like 1,3-dicarbonyls, ketones, and carboxylic acid esters. researchgate.netorgsyn.org The reaction is often mediated by bases such as triethylamine, potassium carbonate, or cesium carbonate, with the latter showing high efficiency and leading to excellent yields under mild conditions. researchgate.netorgsyn.orgtandfonline.com
| Active Methylene Compound | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| t-Butyl acetoacetate | Triethylamine | Acetonitrile (B52724) | t-Butyl α-diazoacetoacetate | Not specified | orgsyn.org |
| Dimethyl malonate | Cesium carbonate | Tetrahydrofuran (B95107) | Dimethyl diazomalonate | 95 | tandfonline.com |
| Dibenzoylmethane | Cesium carbonate | Tetrahydrofuran | Diazodibenzoylmethane | 96 | tandfonline.com |
| Acetylacetone | Potassium carbonate | Acetonitrile | Diazoacetylacetone | Quantitative | researchgate.net |
N-Tosylphosphinimines, -Sulfimines, and -Sulfoximines
This compound is also employed in the synthesis of N-sulfonylated imines derived from phosphorus and sulfur. sigmaaldrich.com These reactions typically involve the reaction of tosyl azide with phosphines, sulfides, and sulfoxides to generate N-tosylphosphinimines, N-tosylsulfimines, and N-tosylsulfoximines, respectively. The reaction proceeds through the initial formation of a Staudinger adduct, which then eliminates nitrogen gas to form the final product. This method provides a direct route to these classes of compounds, which have applications in organic synthesis as versatile intermediates.
Sulfonyl Amidines
N-sulfonyl amidines are biologically important molecules whose synthesis can be achieved using this compound. nih.gov Several synthetic strategies have been developed. A transition-metal-free method involves the direct reaction of sulfonyl azides with secondary or tertiary amines, often under reflux conditions, proceeding through an in situ aerobic oxidation of the amine. nih.gov Another efficient approach is the copper-catalyzed three-component reaction of a sulfonyl azide, a terminal alkyne, and an amine. chemdad.commdpi.comsigmaaldrich.com This one-pot synthesis is highly versatile and has been widely applied. mdpi.combeilstein-journals.org Additionally, N-sulfonyl amidines can be prepared from the reaction of enamines with tosyl azide under catalyst-free conditions. thieme-connect.com Heterocyclic thioamides also react with sulfonyl azides to regioselectively produce heterocyclic N-sulfonyl amidines. beilstein-journals.orgbeilstein-journals.org
| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonyl azide, Tertiary/Secondary Amine | Catalyst-free, Reflux | N-Sulfonyl Amidine | Good to modest | nih.gov |
| Sulfonyl azide, Terminal Alkyne, Amine | Copper catalyst | N-Sulfonyl Amidine | Not specified | mdpi.comsigmaaldrich.com |
| Enamine, this compound | Catalyst-free, CH₂Cl₂ | N-Sulfonyl Amidine | Moderate to good | thieme-connect.com |
| Heteroaromatic Thioamide, Sulfonyl azide | Not specified | Heterocyclic N-Sulfonyl Amidine | Not specified | beilstein-journals.org |
Heterocyclic Compounds
This compound is a key precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. guidechem.com Its role in [3+2] cycloaddition reactions is particularly noteworthy. wikipedia.orgchemdad.comthieme-connect.com
The synthesis of 1,2,3-triazoles is a hallmark application of this compound. thieme-connect.com It participates in the Huisgen 1,3-dipolar cycloaddition with alkynes. sigmaaldrich.com This reaction can be catalyzed by copper(I), often referred to as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to produce N-sulfonyl-1,2,3-triazoles with high regioselectivity. chemdad.comthieme-connect.comsigmaaldrich.comscielo.org.mx For example, the reaction of phenylacetylene (B144264) with tosyl azide in the presence of a copper(I) catalyst yields 4-phenyl-1-(toluene-4-sulfonyl)-1,2,3-triazole. scielo.org.mx Various copper sources like CuCl, CuBr, and CuI have proven effective. scielo.org.mxresearchgate.net The reaction conditions can be mild, sometimes proceeding at room temperature in solvents like water. scielo.org.mx
Pyrroles: this compound is used in multi-step syntheses to generate pyrrole (B145914) derivatives. In one approach, tosyl azide facilitates the formation of an α-Rh-imino-carbenoid intermediate from α-diazo-N-tosyl-imines, leading to fused pyrrole systems in good yields. thieme-connect.comd-nb.info Another method involves a copper-catalyzed three-component coupling of tosyl azide, a terminal alkyne, and an amino ketone to form multisubstituted 2-tosylaminopyrroles. arkat-usa.org Vinyl azides, which can be prepared from various precursors, also serve as starting materials for pyrrole synthesis under photolytic conditions. nih.govrsc.org
Pyrazoles: The synthesis of pyrazoles can involve intermediates derived from tosyl azide. For instance, α,β-unsaturated N-tosylhydrazones, which can be formed from ketones and tosylhydrazide (related to tosyl azide), are used in copper-catalyzed reactions to construct N-arylpyrazoles. researchgate.net
Imidazoles: While direct synthesis of the imidazole (B134444) ring using tosyl azide as a primary reagent is less common in the provided literature, the azide functionality it installs is a versatile handle. For example, 1-(p-Toluenesulfonyl)imidazole (B182993), a related reagent, is used to convert alcohols to azides, showcasing the interplay of these structures in synthesis. researchgate.netsigmaaldrich.com
Isoxazoles: The synthesis of isoxazoles can be achieved from heteroaromatic thioamides and sulfonyl azides, which first form N-sulfonyl amidines of isoxazolylcarboxylic acid as intermediates. beilstein-journals.org
Oxazoles: The synthesis of oxazoles can start from α-azido ketones. nih.gov The diazo transfer reaction using this compound is a method to produce the α-diazo ketone precursors, which can then be converted to α-azido ketones. These intermediates are then cyclized to form the oxazole (B20620) ring. nih.gov
Thiazoles: Thiazole derivatives can be synthesized using tosyl azide chemistry. For example, N-sulfonyl amidines of 2-aminothiazole-4-carboxylic acid have been prepared from the corresponding thioamides and sulfonyl azides. beilstein-journals.org Other research has focused on synthesizing p-toluenesulfonyl-hydrazinothiazoles by condensing p-toluenesulfonylthiosemicarbazide with α-halogenocarbonyls. nih.gov
Pyridines
C-H Functionalization Strategies
This compound serves as an effective nitrogen source in the iridium-catalyzed amidation of C-H bonds in α-aryl or α,β-unsaturated carbonyl compounds, such as esters and ketones. thieme-connect.comd-nb.info This C-H activation strategy provides a direct method for forming C-N bonds.
The proposed mechanism suggests that this compound enables the insertion of an amide group into the C-H bond, followed by the extrusion of molecular nitrogen. d-nb.info This transformation has been successfully applied to synthesize over 20 different C-H insertion products, with yields ranging from 51% to 99%. thieme-connect.comd-nb.info
| Catalyst System | Substrate Scope | Nitrogen Source | Product | Yield (%) |
| Iridium | α-Aryl or α,β-Unsaturated Carbonyl Compounds | This compound | Amidated Carbonyl Compounds | 51-99 thieme-connect.comd-nb.info |
A directed, selective amidation of the C-2 carbon on an indole (B1671886) nucleus can be accomplished through a C-H bond activation strategy employing this compound. thieme-connect.comd-nb.info This reaction is facilitated by an in situ generated cobalt catalyst. thieme-connect.comd-nb.info
In this process, this compound acts as the reagent for the insertion of the N-tosyl group specifically at the C-2 position of the indole. thieme-connect.comd-nb.info This method has been shown to be highly efficient, furnishing the C-2 amidated indole products in yields of 85–92%. thieme-connect.comd-nb.info The use of a pyrimidine (B1678525) directing group on the indole nitrogen has also been reported to facilitate this site-selective sulfonamidation with various sulfonyl azides using a Cp*Co(CO)I₂/AgSbF₆/KOAc catalytic system. rsc.org
| Catalyst System | Directing Group | Nitrogen Source | Product | Yield (%) |
| In situ generated Cobalt | Not specified in snippet | This compound | C-2 Amidated Indoles | 85-92 thieme-connect.comd-nb.info |
| Cp*Co(CO)I₂/AgSbF₆/KOAc | Pyrimidine | This compound | C-2 Amidated Indoles | High to Excellent rsc.org |
Amidation of C-H Bonds
Cyclic N-Sulfonyl Ketimines
Iridium(III)-catalyzed C-H amidation provides a pathway for the synthesis of cyclic N-sulfonyl ketimines. yonsei.ac.kr The reaction of this compound under specific conditions can yield the corresponding tosyl amide. yonsei.ac.kr Research has shown that this method is applicable to various azides, with this compound producing the tosyl amide in a 70% yield under solvent-free ball milling conditions. yonsei.ac.kr
Allylic C-H Amidation
Allylic C-H amidation is a powerful method for the direct installation of a nitrogen atom at an allylic position. This compound is frequently employed as the nitrene precursor in these reactions. nih.govchemrxiv.org In iridium-catalyzed systems, this compound, in combination with a catalyst and additives, facilitates the amination of alkenes. nih.govchemrxiv.org For instance, the reaction of certain alkenes with this compound can proceed through selective C-H activation of a distal allylic C-H bond. nih.govchemrxiv.org
The scope of this reaction extends to various substituted olefins. For example, citronellyl acetate (B1210297) can undergo allylic amination with migration of the double bond. nih.gov Furthermore, p-nitrobenzenesulfonyl azide can be used as an alternative nitrogen source, which allows for easier deprotection of the resulting sulfonamide. nih.gov The reaction conditions can be modified to accommodate a variety of amides. nih.gov
Recent advancements have focused on achieving site-selectivity in allylic C-H amination, a significant challenge when multiple reactive allylic positions are present. nih.govchemrxiv.org Iridium-catalyzed reactions have shown promise in differentiating between electronically and sterically similar C-H bonds. nih.govchemrxiv.org For example, in the amination of trans-3-hexene, an unsymmetrical intermediate is formed, leading to a mixture of products. nih.gov However, by introducing an electron-withdrawing group in the substrate, selectivity can be moderately improved. nih.gov
Below is a table summarizing the catalyst systems and conditions for allylic C-H amidation using this compound:
| Catalyst System | Additive | Base | Nitrene Precursor | Substrate Type | Key Observation | Reference |
| [CpIrCl2]2 | AgBF4 | LiOAc | TsN3 | 1,1-disubstituted alkenes | Selective δ amination | nih.govchemrxiv.org |
| [CpIrCl2]2 | AgBF4 | LiOAc | TsN3 | trans-3-hexene | Unselective amination | nih.gov |
| [Cp*IrCl2]2 | AgBF4 | LiOAc | TsN3 | Substrate with EWG | Moderately selective amination | nih.gov |
Site-Selective Labeling and Bioconjugation
The azide functionality is crucial in bioconjugation due to its bioorthogonal reactivity. This compound itself is not directly used for labeling, but the synthesis of azide-containing probes often involves tosyl intermediates. A notable application is in PRobe Incorporation Mediated by Enzymes (PRIME), where a picolyl azide derivative is attached to a specific protein sequence. nih.gov This picolyl azide can then be chemoselectively derivatized with an alkyne-probe conjugate via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
Ligand-directed tosyl chemistry offers another strategy for protein labeling. mdpi.com In this approach, a ligand tethered to a tosyl group directs the reactive group to a specific protein. mdpi.com The tosyl group acts as a good leaving group, facilitating a nucleophilic attack from an amino acid residue on the protein surface, leading to the transfer of a probe. mdpi.com This method allows for the selective modification of endogenous proteins. acs.org For instance, a biotin-tethered diazotransfer reagent has been developed to selectively modify proteins like streptavidin and avidin. acs.org
Affinity-based benzotriazole (B28993) chemistry provides an ultrafast and selective method for labeling endogenous proteins. nih.gov A probe containing a benzotriazole moiety linked to a ligand can undergo nucleophilic attack by a lysine (B10760008) residue in the protein's binding site, attaching an azide group to the protein. nih.gov
Protective Group Chemistry
N-Tosyl Protection/Deprotection Methodologies
The tosyl group (Ts), derived from p-toluenesulfonyl chloride, is a widely used protecting group for amines. wikipedia.org The resulting N-tosyl sulfonamide is exceptionally stable, which can be both an advantage and a challenge. wikipedia.orggoogle.com
Protection:
The most common method for introducing the tosyl group is the reaction of an amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. google.com Other reagents like 1-(p-toluenesulfonyl)imidazole can also be used.
Deprotection:
The high stability of the N-tosyl group necessitates harsh conditions for its removal, which can limit its application. google.com Traditional methods include refluxing with concentrated hydrochloric acid or heating with concentrated sulfuric acid. google.com
Milder and more selective deprotection methods have been developed to overcome these limitations. These include:
A data table summarizing common N-tosyl deprotection methods is provided below:
| Reagent(s) | Conditions | Substrate | Reference |
| Concentrated HCl | Reflux | Tosylamine | google.com |
| Concentrated H2SO4 | 100 °C | Tosylamine | google.com |
| HBr, Acetic Acid | 70 °C | Tosyl-protected amine | wikipedia.org |
| TMSCl, NaI, Acetonitrile | Reflux | Tosyl-protected amine | wikipedia.org |
| SmI2 | - | Tosyl-protected amine | wikipedia.orgorganic-chemistry.org |
| Red-Al | - | Tosyl-protected amine | wikipedia.org |
| Lithium, Naphthalene (cat.) | Low temperature, THF | Tosyl-protected amine | organic-chemistry.org |
| Trifluoromethanesulfonic acid | - | N-arylsulfonamides | organic-chemistry.org |
Computational and Mechanistic Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reactions involving p-toluenesulfonyl azide (B81097). DFT calculations allow for the exploration of reaction pathways, the characterization of transient species, and the prediction of reaction outcomes.
DFT calculations have been instrumental in mapping the reaction energy profiles for numerous transformations involving p-toluenesulfonyl azide. For instance, in the context of [3+2] cycloaddition reactions, DFT studies have detailed the energy changes along the reaction coordinate. The Gibbs free energy profile for the reaction of N-methyl indole (B1671886) with p-tosyl azide has been computed at the M06/6-311G(d,p) level of theory, revealing a concerted [3+2] addition followed by dehydroaromatization and ring-opening. researchgate.net Similarly, the energy profiles for the formation of iron imides from the reaction of organic azides, including p-tolyl azide, with iron catalysts have been computed, showing the free energies of activation for different pathways. nih.gov
In the study of copper-mediated reduction of aryl azides, DFT calculations using the BP86-D3 functional have been employed to compute the complete reaction cycle, providing a free energy diagram for the proposed catalytic cycle. rsc.org These energy profiles are crucial for understanding reaction feasibility and for identifying the rate-determining steps.
Table 1: Selected DFT-Calculated Activation and Reaction Energies for Reactions Involving this compound and Related Compounds
| Reactants | Catalyst/Conditions | Reaction Type | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | DFT Functional/Basis Set | Reference |
| p-Tolyl azide + Iron Catalyst (1) | - | Imide Formation | - | - | Not Specified | nih.gov |
| p-Tolyl azide + Iron Catalyst (2) | 40 °C | Imide Formation | 14.9 | - | Not Specified | nih.gov |
| N-methyl indole + p-Tosyl azide | 50 °C, vacuum | [3+2] Cycloaddition | - | - | M06/6-311G(d,p) | researchgate.net |
| Phenyl azide + Phenyl enaminone | DMSO | [3+2] Cycloaddition | - | - | M06-2X/6-31+G(d,p) | researchgate.net |
| Hagemann's ester + p-Tosyl azide | L-proline | [3+2] Cycloaddition | - | - | M06-2X/6-31+G(d) | researchgate.net |
Data extracted from various computational studies. Specific values for activation and reaction energies are often presented in graphical formats within the source literature.
The characterization of transition state (TS) geometries is a cornerstone of mechanistic computational chemistry. For reactions of this compound, DFT has been used to locate and analyze the structures of transition states, providing insights into the bonding changes that occur during a reaction. In the enamine-mediated organocatalytic [3+2] cycloaddition of Hagemann's ester to this compound, the geometries of intermediates and transition state structures have been optimized. researchgate.net These analyses reveal the degree of bond formation and breaking at the transition state, indicating whether a reaction is synchronous or asynchronous. For example, in the [3+2] cycloaddition of azides with enaminones, DFT results have shown that the reaction proceeds via a highly asynchronous bond formation. researchgate.net
Analysis of the transition state for the SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) reaction of methanesulfonyl fluoride with methylamine, a reaction related to sulfonyl azide chemistry, reveals an Sₙ2-type mechanism. nih.gov The analysis of bond lengths at the transition state confirms the nature of the bond-forming and bond-breaking processes. nih.gov
The surrounding solvent can significantly influence reaction rates and mechanisms. Computational studies have incorporated solvent effects in the study of this compound reactions using various models, such as the polarizable continuum model (PCM). nih.gov For instance, investigations into the cycloaddition reaction of phenyl azide in the presence of DMSO as a solvent have been conducted. researchgate.net In another study, the effects of different solvents on the [3+2] cycloaddition reaction of Hagemann's ester to this compound were studied using a 6-311+G(d,p) basis set. researchgate.net These studies highlight how the polarity and specific interactions of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction landscape. For example, in the reaction of p-toluenesulfonyl chloride with sodium azide, the presence of ionic liquids as additives was found to enhance the reaction rate, a phenomenon rationalized by considering the solvent's hydrogen bonding acceptor ability and dipolarity/polarizability. researchgate.net
Many reactions involving this compound can lead to the formation of multiple regioisomers. DFT calculations have proven to be a valuable tool for predicting and understanding the regioselectivity of these reactions. unimi.it For example, in the copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles, computational studies have been performed to understand the factors controlling the regioselective outcome. thieme-connect.comorganic-chemistry.org DFT calculations can determine the activation barriers for the formation of different regioisomers, with the kinetically favored product being the one formed via the lowest energy transition state. unimi.it
The regioselectivity of the 1,3-dipolar cycloaddition of azides to alkynes has been a subject of benchmark DFT studies to assess the accuracy of different functionals in predicting the isomeric ratios. unimi.it These studies have shown that range-separated and meta-GGA hybrid functionals often provide the best agreement with high-level benchmark data. unimi.it Furthermore, reactivity indices derived from conceptual DFT, such as Fukui indices and local electrophilicity, have been used to rationalize the observed regioselectivity in cycloaddition reactions. growingscience.comacs.org
Table 2: DFT Functionals and Their Performance in Regioselectivity Prediction of Azide Cycloadditions
| DFT Functional Type | Performance | Key for Accuracy | Reference |
| Range-separated hybrids | Best results | Good treatment of self-interaction and electron exchange | unimi.it |
| meta-GGA hybrids | Best results | Good treatment of self-interaction and electron exchange | unimi.it |
| Dispersion correction | Slight improvement | Accounts for non-covalent interactions | unimi.it |
Solvent Effects
Spectroscopic Investigations of Intermediates and Mechanisms
While computational methods provide theoretical insights, spectroscopic techniques offer direct experimental evidence for the existence of transient intermediates and help to elucidate reaction mechanisms.
Time-resolved infrared (TR-IR) spectroscopy is a powerful technique for studying the dynamics of chemical reactions on very short timescales. By monitoring the changes in vibrational spectra following photoexcitation, TR-IR can identify and characterize short-lived intermediates, such as excited states and nitrenes, that are formed during the photolysis of sulfonyl azides.
The photochemistry of several sulfonyl azides, including this compound (TsN₃), has been investigated using femtosecond TR-IR spectroscopy. researchgate.net Upon UV irradiation, TsN₃ is promoted to an electronically excited state (S₁), which has been directly observed through its characteristic azide vibrational band. researchgate.netresearchgate.net This excited state subsequently decays, leading to the formation of a singlet sulfonylnitrene. researchgate.netresearchgate.net The lifetime of the singlet nitrene derived from p-tolylsulfonyl azide (¹(TsN)) was determined to be approximately 20 picoseconds in dichloromethane (B109758). researchgate.net This short-lived singlet nitrene can then undergo intersystem crossing to the more stable triplet state. researchgate.net These TR-IR studies have provided crucial mechanistic details about the decay processes of sulfonyl azides and the dynamics of the resulting nitrene intermediates. researchgate.netresearchgate.net
NMR Studies for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be an invaluable tool for elucidating the complex reaction mechanisms involving this compound. In particular, ¹⁵N NMR has been instrumental in tracking the fate of labeled nitrogen atoms throughout various chemical transformations, providing direct evidence for reaction intermediates and pathways.
One significant area of investigation has been the reaction of this compound with nucleophiles. For instance, the reaction with the sodium salt of p-toluenesulfonamide (B41071) was monitored using ¹⁵N NMR. caltech.eduacs.orgacs.org By using this compound-3-¹⁵N, researchers observed the formation of this compound-2-¹⁵N, indicating a degenerate diazo transfer. caltech.edu This study also revealed several concurrent reactions, including the formation of di-p-toluenesulfonamide and azide ion, followed by an exchange of the ¹⁵N-labeled azide ion with unlabeled this compound to produce this compound-1-¹⁵N. caltech.edu
Furthermore, the interaction of this compound with azide ions has been scrutinized. caltech.edu The reaction of this compound with potassium azide-1-¹⁵N was examined by ¹⁵N NMR in both toluene (B28343) and dichloromethane. caltech.edu The results showed not only the expected azide-ion exchange leading to this compound-1-¹⁵N and this compound-3-¹⁵N but also the formation of this compound-2-¹⁵N. caltech.edu This observation led to the proposal of two possible mechanisms: one involving the reversible formation of an N-Pentazole derivative and another involving the reversible addition of p-toluenesulfonylnitrene. caltech.educaltech.edu The inhibition of this scrambling in dichloromethane upon the addition of iodide ion suggested the involvement of a discrete this compound–azide ion intermediate. caltech.educaltech.edu
Low-temperature ³¹P NMR experiments have also shed light on reaction intermediates. In the reaction of tris(amino)phosphines with this compound in deuterated acetonitrile (B52724) at -30 °C, the formation of intermediates was monitored to understand the pathway to the final products. acs.org
The following table summarizes key NMR data from a study on the reaction of this compound with tris(dimethylamino)phosphine, leading to the formation of a phosphatriazene and a salt. acs.org
| Compound/Intermediate | Nucleus | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |
| Starting Material | |||
| This compound | ¹H | 2.49 (s, 3H), 7.41 (d, 2H), 7.85 (d, 2H) | J = 8.3 |
| Product 11 (Cation) | ³¹P | 42.0 (s) | |
| ¹H | 2.30 (s, 3H), 2.68 (d, 36H), 7.26 (m, 4H) | ³J(PH) = 9.32 | |
| ¹³C | 21.84 (s, 1C), 37.92 (d, 12C), 128.85, 129.75, 138.38, 160.0 (s, 6C) | ²J(PC) = 2.66 |
Note: NMR data can vary depending on the solvent and experimental conditions.
These detailed NMR studies provide a powerful lens through which the intricate dance of atoms and electrons in reactions of this compound can be observed and understood, leading to a more profound comprehension of its chemical reactivity.
Safety Considerations and Handling in Research Environments
Thermal Stability and Explosive Decomposition
A primary hazard associated with p-toluenesulfonyl azide (B81097) is its potential for rapid and explosive decomposition when subjected to thermal stress or physical shock. cymitquimica.comguidechem.com Although it is considered one of the more stable organic sulfonyl azides, it is still classified as a potential explosive and must be handled with caution. wikipedia.org
Research indicates that the thermal decomposition of p-toluenesulfonyl azide becomes a significant risk at elevated temperatures. The initial temperature for its explosive decomposition is reported to be approximately 120 °C. wikipedia.orgucc.ie Differential Scanning Calorimetry (DSC) analysis, a technique used to measure the heat flow associated with thermal transitions in a material, provides quantitative data on its decomposition energetics. For sulfonyl azides as a class, the average enthalpy of decomposition (ΔHD) is approximately -201 kJ mol⁻¹, indicating a highly exothermic and energetic event. acs.orgnih.gov
In addition to thermal sensitivity, this compound is also sensitive to impact. ucc.ie Its impact sensitivity has been measured at 50 kg·cm, meaning a 2 kg weight dropped from a height of 25 cm could initiate decomposition. ucc.ie Therefore, any operation involving heating, grinding, or subjecting the compound to sudden shock must be avoided or carried out with extreme caution behind appropriate safety shielding.
Table 1: Thermal Hazard Data for this compound and Related Compounds
| Parameter | Value | Reference |
|---|---|---|
| This compound (TsN₃) | ||
| Decomposition Onset (Tonset) | ~120 °C | ucc.ie, wikipedia.org |
| Impact Sensitivity | 50 kg·cm | ucc.ie |
| General Sulfonyl Azides |
Formation of Hazardous Byproducts (e.g., Hydrazoic Acid)
Reactions involving this compound can generate highly hazardous byproducts. The most significant of these is hydrazoic acid (HN₃).
Hydrazoic Acid (HN₃): This compound is highly toxic, volatile, and explosive. stanford.eduwisc.edu It is formed when azides, including the azide ion (N₃⁻) present as a reagent or byproduct, come into contact with strong acids. wisc.eduucsb.edu For instance, the reaction between sodium azide (often used to prepare this compound) and acids like p-toluenesulfonic acid can produce hydrazoic acid. caltech.eduacs.org Extreme care must be taken during reaction workups to avoid acidification of any aqueous layers containing residual azide ions. ucd.ie
Diazidomethane and Triazidomethane: The use of chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) with azides is strictly prohibited. ucsb.eduucd.ie These solvents can react with azide ions to form di- and tri-azidomethane, respectively. stanford.edu These poly-azido compounds are exceptionally unstable and can detonate violently and unpredictably.
Heavy Metal Azides: Contact between this compound or any azide-containing waste and heavy metals like copper, lead, silver, or mercury must be prevented. ucsb.edu Heavy metal azides are notoriously shock-sensitive and dangerously explosive. stanford.edu This includes avoiding the use of metal spatulas for handling and preventing azide solutions from coming into contact with metal components in equipment or drain lines. case.eduust.hk
Safe Storage and Handling Practices
Strict adherence to safe storage and handling protocols is essential to mitigate the risks associated with this compound.
Storage:
Temperature: this compound should be stored in a cool, well-ventilated area, with a recommended temperature range of 2-8 °C. afgsci.comsigmaaldrich.comchemimpex.com It should be kept away from all sources of heat, ignition, and direct sunlight. wisc.eduucsb.edu
Containment: The compound should be kept in a tightly sealed container, which must be carefully resealed after use and kept upright to prevent leakage. afgsci.com
Segregation: Store this compound away from incompatible materials, particularly strong acids, oxidizing agents, and heavy metals or their salts. stanford.eduwisc.edu
Handling:
Engineering Controls: All manipulations should be conducted in a properly functioning chemical fume hood, and the use of a blast shield is strongly recommended. stanford.eduwisc.educase.edu Use explosion-proof equipment and ensure containers are grounded to prevent static discharge. afgsci.com
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield, must be worn at all times. wisc.educase.edu
Dispensing: Use plastic, glass, or ceramic spatulas for transferring solid this compound; never use metal spatulas. wisc.educase.edu
Reaction Scale and Conditions: Reactions should be performed on the smallest scale possible, especially during initial investigations. case.edu Avoid concentrating solutions containing this compound by rotary evaporation or distillation, as this can lead to the isolation of the neat, explosive compound. stanford.eduwisc.edu Avoid using ground glass joints where possible, as friction can initiate detonation. wisc.educase.edu
Table 2: Summary of Safe Handling and Storage Practices
| Area | Protocol | Rationale | Reference |
|---|---|---|---|
| Storage | Store at 2-8 °C, in the dark. | Prevents thermal decomposition. | afgsci.com, ucsb.edu |
| Store away from acids and heavy metals. | Prevents formation of explosive byproducts. | stanford.edu, wisc.edu | |
| Handling | Use a chemical fume hood and blast shield. | Provides containment and protection from explosion. | stanford.edu, wisc.edu |
| Wear gloves, lab coat, and eye protection. | Prevents skin contact and eye injury. | case.edu, wisc.edu | |
| Use non-metal spatulas. | Avoids formation of shock-sensitive metal azides. | case.edu, wisc.edu | |
| Avoid heating, grinding, and shock. | Prevents initiation of explosive decomposition. | cymitquimica.com, ucc.ie |
Waste Treatment and Disposal Methods
Proper management of waste containing this compound and other azide byproducts is a critical safety step. Azide waste should never be disposed of down the drain, as this can lead to the formation of explosive heavy metal azides in plumbing. ust.hk
Segregation: All waste containing azides must be collected in a dedicated, clearly labeled waste container. ucd.iecase.edu This container should be stored away from acids and other incompatible materials.
Chemical Quenching/Deactivation: A common and effective method for destroying residual azides in waste streams involves chemical reduction. A widely accepted procedure is the use of sodium nitrite (B80452) followed by dilute acid. ust.hkrsc.orgepfl.ch
The azide-containing aqueous waste is placed in a flask and stirred, typically in a fume hood.
An aqueous solution of sodium nitrite (NaNO₂) is added. It is crucial that the nitrite is added before the acid. ust.hk
A dilute solution of sulfuric acid (H₂SO₄) is then added slowly and carefully. The mixture is stirred until gas evolution (nitrogen oxides) ceases. rsc.org
The successful destruction of the azide can be confirmed by testing for the presence of excess nitrite with starch-iodide paper. rsc.org
Incineration: For larger quantities or as an alternative, surplus or non-recyclable solutions can be offered to a licensed professional waste disposal service for incineration. afgsci.com This must be done with extra care due to the compound's flammability and explosive nature. afgsci.com
Laboratory Safety Protocols for Azide Chemistry
Working with this compound falls under the broader category of azide chemistry, which demands a high level of safety awareness and adherence to specific protocols.
Hazard Assessment: Before beginning any new procedure, a thorough hazard assessment must be conducted. This includes reviewing the Safety Data Sheet (SDS) for this compound and all other reagents. ucd.ie A formal Standard Operating Procedure (SOP) should be written and approved by the principal investigator. stanford.eduwisc.edu
Training: All personnel working with azides must be trained on the specific hazards, handling procedures, and emergency responses. uga.edu
Emergency Preparedness: An appropriate fire extinguisher (e.g., dry chemical) should be accessible. afgsci.com Eyewash stations and safety showers must be nearby. fishersci.com All lab personnel should be aware of the emergency procedures and contact numbers. tamu.edu
Working Alone: Avoid working alone when handling potentially explosive compounds like this compound. tamu.edu
General Stability Rules: While this compound has specific properties, a general rule in azide chemistry is that the stability of organic azides decreases as the ratio of nitrogen to carbon atoms increases. ucsb.educase.edu Low-molecular-weight azides are particularly dangerous and should not be isolated in pure form. ucd.ie
By strictly following these safety considerations and protocols, researchers can safely utilize the synthetic utility of this compound while minimizing the significant risks it poses.
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound (Tosyl azide) | C₇H₇N₃O₂S |
| Hydrazoic acid | HN₃ |
| Sodium azide | NaN₃ |
| p-Toluenesulfonic acid | C₇H₈O₃S |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S |
| Dichloromethane | CH₂Cl₂ |
| Chloroform | CHCl₃ |
| Diazidomethane | CH₂N₆ |
| Triazidomethane | CHN₉ |
| Sodium nitrite | NaNO₂ |
| Sulfuric acid | H₂SO₄ |
| p-Acetamidobenzenesulfonyl azide (ABSA) | C₈H₈N₄O₃S |
| Dodecylbenzenesulfonyl azide (DBSA) | C₁₈H₂₉N₃O₂S |
| Imidazole-1-sulfonyl azide hydrochloride | C₃H₄ClN₅O₂S |
| Ethyl (phenyl)diazoacetate | C₁₀H₁₀N₂O₂ |
| Mesyl azide (MsN₃) | CH₃N₃O₂S |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
The development of new catalytic systems is a major frontier in expanding the utility of p-toluenesulfonyl azide (B81097). While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for synthesizing N-sulfonyl-1,2,3-triazoles, research is ongoing to refine these systems for better selectivity and efficiency. krackeler.comscientificlabs.comd-nb.info For instance, studies have shown that the choice of ligand coordinated to the copper(I) ion, such as 2,6-lutidine or thiophene-2-carboxylate, plays a crucial role in directing the reaction towards the desired triazole product. scielo.org.mx
Beyond copper, other transition metals are being explored to unlock new reactivity. Iron porpholactones have been utilized as catalysts for the aziridination of alkenes and amidation of alkanes, with TsN₃ serving as the nitrogen source. thieme-connect.com Similarly, iridium and cobalt catalysts have been employed for the C-H amidation of various organic compounds, including α-aryl or α,β-unsaturated carbonyls and indoles, using TsN₃. thieme-connect.comd-nb.info Rhodium catalysts are also prominent, particularly in reactions involving α-Rh-imino-carbenoid intermediates generated from α-diazo-N-tosyl-imines, which are themselves synthesized using TsN₃. thieme-connect.com The development of novel, recoverable nanocatalysts, such as nanomagnetic copper(0), is also a promising area, offering more sustainable and eco-friendly options for one-pot syntheses. royalsocietypublishing.org
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
| Copper(I) with 2,6-lutidine | Azide-Alkyne Cycloaddition | Alkynes, p-Toluenesulfonyl azide | N-sulfonyl-1,2,3-triazoles | d-nb.info |
| Iron Porpholactones | Aziridination/Amidation | Alkenes, Alkanes | Aziridines, Amides | thieme-connect.com |
| Iridium Catalyst | C-H Amidation | α-aryl or α,β-unsaturated carbonyls | Amidated carbonyl compounds | thieme-connect.com |
| Cobalt Catalyst | C-H Amidation | Indoles | C-2 amidated indoles | d-nb.info |
| Rhodium(II) acetate (B1210297) | O-H Insertion | Aryl acetates | α-diazo aryl acetates | acs.org |
| Nanomagnetic Copper(0) | One-pot three-component reaction | Alkyl halides, Sodium azide, Alkynes | 1,4-disubstituted-1,2,3-triazoles | royalsocietypublishing.org |
Integration with Flow Chemistry and Automation
A significant advancement in the practical application of this compound is its integration with continuous flow chemistry. rsc.orgucc.ie This approach offers substantial safety benefits by generating and consuming the potentially explosive TsN₃ in situ, thus avoiding the isolation and handling of large quantities of the neat reagent. acs.orgucc.ie Researchers have successfully developed telescoped flow processes where the synthesis of TsN₃ from p-toluenesulfonyl chloride and an azide source is immediately followed by a diazo transfer reaction. acs.orgrsc.orgucc.ie
These continuous flow systems often employ tubular reactors and allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity of the desired α-diazocarbonyl products. rsc.orgacs.org For example, a telescoped diazo transfer process with an in-line quench for any residual sulfonyl azide has been used to safely prepare significant quantities of an α-diazocarbonyl compound with high purity, eliminating the need for column chromatography. ucc.ie The use of azide resins in flow systems further enhances safety and simplifies the process by providing a solid-supported azide source. acs.org The implementation of automation and in-line monitoring techniques, such as FTIR, allows for real-time reaction optimization and control. rsc.orgacs.org
| Flow Chemistry Application | Key Features | Advantages | Reference |
| Telescoped Diazo Transfer | In situ generation of TsN₃, subsequent diazo transfer in a continuous stream | Enhanced safety, scalability, reduced need for purification | acs.orgucc.ie |
| Use of Azide Resins | Solid-supported azide source (e.g., Dowex azide resin) | Avoids aqueous sodium azide, simplifies workup | acs.org |
| In-line Quenching | A sacrificial acceptor molecule consumes excess TsN₃ | Complete removal of hazardous reagent | ucc.ie |
| Automated Systems | HPLC pumps, temperature-controlled tubular reactors, in-line FTIR monitoring | Precise reaction control, real-time optimization, improved reproducibility | rsc.orgacs.org |
Exploration of New Reactivity Modes
While diazo transfer and cycloaddition reactions are the most common applications of this compound, researchers are actively exploring its potential in other transformations. thieme-connect.comcaltech.edu TsN₃ can act as a source of a nitrene, a highly reactive intermediate, which can undergo various insertion and addition reactions. krackeler.com This reactivity is being harnessed in novel C-H bond functionalization reactions. For instance, iridium-catalyzed amidation of C-H bonds in α-aryl or α,β-unsaturated carbonyl compounds proceeds through the insertion of an amide group from TsN₃ with the extrusion of molecular nitrogen. thieme-connect.com
Furthermore, the reaction of TsN₃ can be directed towards unusual pathways through careful selection of catalysts and reaction conditions. In some copper-catalyzed reactions with aryl propargyl ethers, instead of the expected triazole, the reaction proceeds through a ketenimine intermediate to form N-(p-toluenesulfonyl)-1-aryloxy acrylimidates. mdpi.com The reaction of TsN₃ with certain nucleophiles can also lead to the formation of triazene (B1217601) intermediates, which can then decompose to yield different products depending on the substrate. caltech.edu The study of these alternative reactivity modes, including radical cascade reactions where azides act as radical acceptors, is expanding the synthetic toolkit available to chemists. rsc.org
Applications in Complex Molecule Synthesis
The reliable and versatile nature of this compound makes it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals. chemimpex.comrsc.org The α-diazocarbonyl compounds produced from diazo transfer reactions are key intermediates that can be transformed into a wide array of functional groups and molecular architectures. ucc.ie For example, functionalized furans have been synthesized via a ruthenium-catalyzed [3+2] cycloaddition of diazocarbonyl compounds, which were prepared using TsN₃. thieme-connect.com
The ability to introduce azide and diazo functionalities is crucial for constructing nitrogen-containing heterocycles, which are prevalent in bioactive molecules. chemimpex.comrsc.org The synthesis of 3,4-fused pyrroles has been achieved in a one-pot methodology involving the formation of an α-Rh-imino-carbenoid intermediate from a TsN₃-derived precursor. thieme-connect.com Additionally, TsN₃ is used in the synthesis of precursors for complex alkaloids, such as those belonging to the aspidosperma and strychnos families. rsc.org The development of efficient and stereoselective reactions using TsN₃ will continue to be a key enabler in the total synthesis of intricate molecular targets.
Advanced Computational Modeling for Reaction Design
Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the reactivity of this compound. acs.org Density Functional Theory (DFT) calculations and other computational methods are being used to study the mechanisms of reactions involving TsN₃, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). d-nb.info These studies can elucidate the role of ligands, predict regioselectivity, and help in the rational design of more efficient catalysts. d-nb.info
Recent work has focused on developing predictive reactivity models for diazo transfer reactions. By analyzing a large dataset of reactions, computational models can identify the key molecular features that govern the efficiency of the diazo transfer process. acs.org This allows for the in silico screening of substrates and the design of new, more effective diazo transfer reagents. acs.org As computational power and methodologies improve, the ability to accurately model reaction pathways and transition states will accelerate the discovery and optimization of new reactions and applications for this compound.
Q & A
Basic Question: What is the standard synthetic route for p-toluenesulfonyl azide (TsN3), and what are the critical parameters for optimizing yield?
Answer:
TsN3 is synthesized via the reaction of p-toluenesulfonyl chloride (TsCl) with sodium azide (NaN₃) in a polar aprotic solvent (e.g., acetone or acetonitrile) under controlled temperatures (0–5°C). Key parameters include:
- Stoichiometry: A 1:1.2 molar ratio of TsCl to NaN₃ ensures complete conversion .
- Purification: Distillation under reduced pressure (0.001 mmHg) yields TsN3 as a colorless oil (bp 110–115°C) .
- Safety: Due to TsN3’s shock-sensitive nature, avoid mechanical friction or heating above 50°C during isolation .
Basic Question: What safety protocols are essential for handling and storing TsN3 in laboratory settings?
Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers. Solutions in toluene (11–15% w/w) are less shock-sensitive but require refrigeration .
- Decomposition Hazards: TsN3 degrades exothermically, releasing nitrogen gas and toxic sulfonic acid byproducts. Monitor for gas buildup in sealed containers .
- PPE: Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact, as TsN3 is a skin irritant (H315) .
Basic Question: How is TsN3 employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
Answer:
TsN3 serves as a sulfonyl azide precursor for synthesizing N-sulfonyl-1,2,3-triazoles. A typical protocol includes:
- Catalyst System: CuI (5 mol%) with 2,6-lutidine as a base additive .
- Reaction Conditions: Ambient temperature, 12–24 hours in THF or DCM.
- Yields: 57–95%, depending on alkyne substitution .
- Regioselectivity: Computational studies suggest electronic effects of the sulfonyl group direct 1,4-regioselectivity .
Advanced Question: How can researchers resolve contradictions in reported stability profiles of TsN3 under varying pH and temperature conditions?
Answer:
TsN3’s stability is highly context-dependent. Refer to the following data for experimental design:
| Condition | Stability Outcome | Reference |
|---|---|---|
| Aqueous pH < 1, 100°C | Rapid decomposition | |
| pH 4–9, RT | Stable for 24 hours | |
| Strong bases (e.g., LDA) | Immediate N₂ release | |
| Dry DCM, –20°C | Stable for months |
Recommendation: Pre-screen stability under reaction-specific conditions using TLC or in situ IR monitoring .
Advanced Question: What alternative reagents can replace TsN3 for diazoacetate synthesis, and how do they compare methodologically?
Answer:
N,N’-Bis(p-toluenesulfonyl)hydrazine is a stable alternative for diazoacetate synthesis:
- Reaction: Reacts with bromoacetates in DMF at 60°C for 2–4 hours.
- Yield: 70–85% (vs. 50–75% for TsN3-based methods) .
- Advantages: Reduced explosion risk and easier handling .
Advanced Question: How can TsN3 surrogates enable metal-free cyclization reactions?
Answer:
Iodine-mediated [2+2+1] cyclization uses p-toluenesulfonyl hydrazine and 1-aminopyridinium iodide as azide surrogates:
- Substrates: Methyl ketones, TsNHNH₂, and 1-aminopyridinium iodide.
- Conditions: I₂ (1.2 equiv), DMSO, 80°C, 6 hours.
- Outcome: 4-Aryl-NH-1,2,3-triazoles in 65–82% yield without metals or free azides .
Advanced Question: What mechanistic insights explain regioselectivity in TsN3-based CuAAC reactions?
Answer:
Density functional theory (DFT) studies reveal:
- Electronic Effects: The electron-withdrawing tosyl group stabilizes the transition state, favoring 1,4-triazole formation .
- Additive Role: 2,6-Lutidine neutralizes HCl byproducts, preventing catalyst deactivation .
- Substrate Scope: Electron-deficient alkynes show higher regioselectivity (>90%) .
Advanced Question: How does TsN3 concentration in toluene solutions impact reaction scalability and safety?
Answer:
Commercial TsN3 solutions (11–15% w/w in toluene) balance safety and reactivity:
- Lower Concentration (<10%): Reduced explosion risk but slower reaction kinetics.
- Higher Concentration (>15%): Increased sensitivity to shock and temperature .
- Scalability: Use continuous flow reactors to mitigate hazards in large-scale azide transfers .
Advanced Question: How can TsN3 be integrated into iron-catalyzed aziridination of alkenes?
Answer:
Iron porpholactone catalysts enable TsN3-mediated aziridination:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
